molecular formula C192H292N50O58S5 B1148343 BIG ENDOTHELIN-1 (1-39) (RAT) CAS No. 135842-15-8

BIG ENDOTHELIN-1 (1-39) (RAT)

Cat. No.: B1148343
CAS No.: 135842-15-8
M. Wt: 4389
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Description

BIG ENDOTHELIN-1 (1-39) (RAT) is a useful research compound. Its molecular formula is C192H292N50O58S5 and its molecular weight is 4389. The purity is usually 95%.
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Properties

CAS No.

135842-15-8

Molecular Formula

C192H292N50O58S5

Molecular Weight

4389

Origin of Product

United States

Foundational & Exploratory

Introduction: Understanding BIG ENDOTHELIN-1 and its Place in the Endothelin System

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physiological Effects of BIG ENDOTHELIN-1 (1-39) in Rats

BIG ENDOTHELIN-1 (Big ET-1) is the 39-amino acid peptide precursor to Endothelin-1 (ET-1), one of the most potent vasoconstrictors identified in mammals.[1] While often considered a pro-peptide with limited intrinsic activity, the administration of Big ET-1 provides a unique and physiologically relevant method for studying the endothelin system. Its effects are largely, but not exclusively, mediated by its conversion to the mature 21-amino acid ET-1. This conversion is catalyzed by a specific metalloprotease known as Endothelin-Converting Enzyme (ECE), which is present on the surface of various cells, including vascular endothelium and renal cells.[2][3]

The physiological responses to the endothelin system are mediated by two primary G-protein coupled receptor subtypes:

  • Endothelin Receptor Type A (ET-A): Predominantly located on vascular smooth muscle cells. Its activation leads to a sustained increase in intracellular calcium (Ca²⁺), resulting in prolonged and potent vasoconstriction.[2]

  • Endothelin Receptor Type B (ET-B): Found on endothelial cells and, to a lesser extent, on smooth muscle and renal tubular cells. Activation of endothelial ET-B receptors stimulates the release of vasodilators, primarily nitric oxide (NO) and prostaglandins, counteracting the ET-A mediated vasoconstriction.[2] ET-B receptors also play a crucial role in clearing circulating ET-1.

Studying the effects of exogenous Big ET-1, rather than ET-1 itself, is a powerful experimental paradigm. It allows researchers to investigate the consequences of ET-1 production at the site of ECE activity, mimicking a more localized, paracrine/autocrine mode of action that is central to the system's physiological and pathophysiological roles.[2]

The Cardiovascular Profile of BIG ENDOTHELIN-1 in Rats

The administration of Big ET-1 in rats elicits a profound and dose-dependent impact on the cardiovascular system, primarily characterized by a significant pressor response.

Systemic Hemodynamics: A Potent Pressor Agent

Intravenous administration of Big ET-1 in anesthetized rats produces a significant, dose-dependent, and prolonged increase in mean arterial pressure (MAP).[2][4] For instance, intravenous bolus injections of Big ET-1 at doses of 0.3, 1.0, and 3.0 nmol/kg resulted in a rise in MAP from a baseline of 113±7 mm Hg to a maximum of 148±6 mm Hg at the highest dose.[2] This hypertensive effect is a direct consequence of the conversion of Big ET-1 to ET-1 and the subsequent activation of ET-A receptors on vascular smooth muscle, leading to systemic vasoconstriction and an increase in total peripheral resistance.[4] While Big ET-1 is less potent on a molar basis than ET-1, its greater metabolic stability can lead to a pressor effect that is at least as active as that of ET-1 during continuous infusion.[5][6]

Microcirculatory Effects: A Dose-Dependent Duality

In the rat mesenteric microcirculation, Big ET-1 exhibits dose-dependent effects. Low doses (1-2 nmol/kg) can lead to a significant increase in microvascular blood flow velocity in both arterioles and venules, with a slight vasodilator effect.[7] However, higher doses result in vasoconstriction, consistent with the overwhelming effect of converted ET-1.[7] This highlights the delicate balance between the vasodilatory (ET-B mediated) and vasoconstrictive (ET-A mediated) arms of the endothelin system.

Cardiac Implications

The endothelin system is deeply involved in cardiac function. ET-1 itself exerts potent positive inotropic (contractility) and chronotropic (heart rate) effects, primarily through the dominant ET-A receptors in the rat heart.[8] In pathological states like congestive heart failure (CHF), where the cardiac endothelin system is upregulated, endogenous ET-1 plays a role in maintaining cardiac function.[8] While direct studies on Big ET-1's cardiac effects are less common, its conversion to ET-1 implies a significant contribution to modulating myocardial contractility and heart rate, particularly in disease models.

Renal Physiology: The Paradoxical Actions of BIG ENDOTHELIN-1

The kidney is both a major source and a primary target of the endothelin system, containing the highest concentrations of ET-1 in the body, particularly in the renal medulla.[2] The effects of Big ET-1 on renal function are complex and differ notably from the actions of high-dose ET-1.

Diuresis and Natriuresis: A Surprising Outcome

Contrary to the marked antidiuretic and antinatriuretic effects of high concentrations of ET-1, its precursor, Big ET-1, induces surprisingly potent diuretic and natriuretic responses in rats.[1][2] Administration of Big ET-1 can increase urinary flow rate more than tenfold (from 8.5±1 to 110±14 μL/min) and elevate the fractional excretion of sodium nearly twentyfold (from 0.38±0.13% to 7.51±1.24%).[2]

The mechanism underlying this excretory effect is primarily mediated by the activation of ET-B receptors, which stimulates the production of nitric oxide.[2] This suggests that locally converted ET-1 preferentially acts on ET-B receptors in certain renal compartments to promote salt and water excretion. These actions can occur even in the absence of a pressor effect, indicating a direct tubular site of action.[9]

Renal Hemodynamics: A Balancing Act

The effect of Big ET-1 on renal hemodynamics is dose-dependent. At lower doses that produce diuresis, there may be minimal impact on Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF).[9] However, at higher doses, the potent vasoconstrictor effects of the generated ET-1 become dominant, leading to a significant decrease in both GFR and RPF.[2] Intrarenal arterial injection of Big ET-1 causes a greater reduction in renal blood flow than intravenous injection, underscoring the importance of local conversion within the kidney's vasculature.[4]

The following table summarizes the dose-dependent effects of an intravenous bolus of Big ET-1 in anesthetized rats, based on data from Trujillo et al.[2]

ParameterBaselineBig ET-1 (0.3 nmol/kg)Big ET-1 (1.0 nmol/kg)Big ET-1 (3.0 nmol/kg)
Mean Arterial Pressure (mmHg) 113 ± 7121 ± 5135 ± 6148 ± 6
Urine Flow Rate (μL/min) 8.5 ± 125 ± 675 ± 11110 ± 14
Fractional Na⁺ Excretion (%) 0.38 ± 0.131.85 ± 0.454.98 ± 0.987.51 ± 1.24
GFR (mL/min) 1.1 ± 0.11.0 ± 0.10.9 ± 0.10.7 ± 0.1
RPF (mL/min) 3.5 ± 0.43.1 ± 0.42.8 ± 0.32.1 ± 0.3
Indicates significant decrease only at the highest dose.

Signaling Pathways and Mechanisms of Action

The physiological effects of Big ET-1 are intrinsically linked to its conversion to ET-1 and the subsequent activation of ET-A and ET-B receptors.

G cluster_0 Conversion Pathway cluster_1 Receptor Signaling cluster_2 Vascular Smooth Muscle Cell cluster_3 Endothelial Cell Big ET-1 Big ET-1 ECE ECE Big ET-1->ECE Cleavage at Trp21-Val22 ET-1 ET-1 ET1_source ET-1->ET1_source ECE->ET-1 ETA ET-A Receptor ETB_endo ET-B Receptor Ca ↑ Intracellular Ca²⁺ ETA->Ca NO ↑ NO, Prostaglandins ETB_endo->NO VasoC Vasoconstriction (Pressor Effect) Ca->VasoC VasoD Vasodilation (Diuretic/Natriuretic Effect) NO->VasoD

Big ET-1 Conversion and Primary Signaling Pathways.

Experimental Protocols for Studying BIG ENDOTHELIN-1 Effects in Rats

To rigorously investigate the physiological effects of Big ET-1, well-defined in vivo protocols are essential. The following methodologies provide a framework for assessing its cardiovascular and renal impact in anesthetized rats.

Protocol 1: Assessment of In Vivo Hemodynamic and Renal Responses

This protocol details the measurement of key physiological parameters following intravenous administration of Big ET-1.

1. Animal Preparation: a. Anesthetize a male Sprague-Dawley rat (250-350g) with an appropriate anesthetic agent (e.g., Inactin, pentobarbital), ensuring a stable plane of anesthesia. b. Perform a tracheotomy to ensure a patent airway. c. Cannulate the right jugular vein with polyethylene tubing (PE-50) for the infusion of Big ET-1 and maintenance fluids.[10][11] d. Cannulate the left carotid artery with PE-50 tubing connected to a pressure transducer for continuous measurement of arterial blood pressure and heart rate.[12][13] e. Cannulate the bladder with PE-90 tubing for timed urine collection. f. Administer a continuous intravenous infusion of a saline solution to maintain hydration and promote stable urine flow.

2. Experimental Procedure: a. Allow the animal to stabilize for a 60-minute equilibration period after surgery. b. Collect two baseline 30-minute urine samples and record baseline hemodynamic data (MAP, HR). c. Administer an intravenous bolus injection of Big ET-1 (rat) at desired doses (e.g., 0.3, 1.0, and 3.0 nmol/kg).[2] Alternatively, a continuous infusion can be used.[6] d. Following administration, record hemodynamic data continuously and collect urine in timed intervals (e.g., every 15-30 minutes) for at least 90 minutes.

3. Data Analysis: a. Hemodynamics: Calculate the mean MAP and HR for each collection period. b. Renal Function: Measure urine volume to determine urine flow rate (V). Analyze urine and plasma samples for sodium (to calculate sodium excretion) and a GFR marker like inulin (to calculate GFR).

Protocol 2: Elucidating Mechanisms with Pharmacological Blockade

This workflow is designed to dissect the signaling pathways responsible for the observed effects of Big ET-1.

G cluster_pretreatment Pretreatment Phase (IV Infusion) start Prepare Anesthetized Rat (Protocol 1, Step 1) stabilize 60 min Stabilization Period start->stabilize p1 Group 1: Vehicle (Saline) p2 Group 2: ECE Inhibitor (e.g., Phosphoramidon) p3 Group 3: ET-B Antagonist (e.g., A-192621.1) p4 Group 4: NOS Inhibitor (e.g., L-NAME) challenge Administer Big ET-1 (e.g., 1.0 nmol/kg bolus) p1->challenge p2->challenge p3->challenge p4->challenge measure Measure Hemodynamic & Renal Parameters for 90 min challenge->measure analyze Compare Responses Between Groups to Determine Pathway Involvement measure->analyze

Experimental Workflow for Mechanistic Studies.

Rationale for Blockers:

  • ECE Inhibitor (Phosphoramidon): Pretreatment with phosphoramidon blocks the conversion of Big ET-1 to ET-1. This allows for the differentiation of effects caused by Big ET-1 itself versus those caused by the converted ET-1. Abolition of the pressor effect by phosphoramidon confirms its dependence on ECE activity.[4][9]

  • ET-B Antagonist (e.g., A-192621.1): This selectively blocks ET-B receptors. If the diuretic and natriuretic effects of Big ET-1 are abolished by this antagonist, it confirms the central role of the ET-B receptor in mediating these specific renal actions.[2]

  • Nitric Oxide Synthase (NOS) Inhibitor (e.g., L-NAME): Blocking NO production with L-NAME tests the hypothesis that the ET-B mediated renal effects are dependent on the NO signaling pathway. A significant reduction in diuresis following L-NAME pretreatment supports this mechanism.[2]

Conclusion and Future Directions

BIG ENDOTHELIN-1 (1-39) in the rat serves as a critical tool for understanding the localized and systemic actions of the endothelin system. While its most prominent effect is a potent, long-lasting pressor response mediated by its conversion to ET-1 and subsequent ET-A receptor activation, its physiological profile is nuanced. The surprising diuretic and natriuretic actions, driven by ET-B receptor and NO-dependent pathways in the kidney, highlight the complex, often opposing roles of the endothelin system in regulating vascular tone and renal function.

For drug development professionals, understanding these distinct pathways is paramount. The ability to selectively target components of the endothelin system—be it ECE or specific receptor subtypes—holds therapeutic potential for a range of cardiovascular and renal diseases, including hypertension and chronic kidney disease. Future research should continue to explore the differential regulation of ECE and endothelin receptors in various tissues and disease states to unlock more targeted and effective therapeutic strategies.

References

  • Trujillo, A., et al. (2001). Mechanisms of Big Endothelin-1–Induced Diuresis and Natriuresis. Hypertension, 37(2), 316-321. [Link]

  • Sakai, S., et al. (1996). Localization of endothelin ETA and ETB receptor-mediated constriction in the renal microcirculation of rats. The Journal of Physiology, 497(1), 211-218. [Link]

  • Kaasjager, K. A., et al. (1997). Endothelin-1 in humans: kinetics and effects on the renal and endocrine systems. Journal of the American Society of Nephrology, 8(5), 730-738. [Link]

  • Schiffrin, E. L. (2021). The Causal Relationship between Endothelin-1 and Hypertension: Focusing on Endothelial Dysfunction, Arterial Stiffness, Vascular Remodeling, and Blood Pressure Regulation. International Journal of Molecular Sciences, 22(16), 8965. [Link]

  • Mino, N., Kobayashi, Y., & Tashiro, S. (1993). Intrarenal conversion of big endothelin-1 to endothelin-1 in the rat. Biochemical and Biophysical Research Communications, 191(3), 1225-1231. [Link]

  • Abdel-halim, O. B. (2006). Effects of big endothelin-1 in comparison with endothelin-1 on the microvascular blood flow velocity and diameter of rat mesentery in vivo. Microvascular Research, 72(3), 137-145. [Link]

  • Sakai, S., et al. (1995). Endogenous Endothelin-1 Participates in the Maintenance of Cardiac Function in Rats With Congestive Heart Failure. Circulation, 92(10), 2933-2940. [Link]

  • Hoffman, A., et al. (1994). Diuretic-Natriuretic Actions and Pressor Effects of Big-Endothelin (1-39) in Phosphoramidon-Treated Rats. Experimental Biology and Medicine, 205(1), 88-92. [Link]

  • Kohan, D. E., et al. (2011). Regulation and function of the renal endothelin system. Physiological Reviews, 91(1), 1-57. [Link]

  • Yanagisawa, H., et al. (2006). Endothelin-1 gene regulation. American Journal of Physiology-Cell Physiology, 291(5), C817-C828. [Link]

  • Whittington, C. L., et al. (2013). Measurement of blood pressure in rats: Invasive or noninvasive methods?. Journal of Pharmacological and Toxicological Methods, 68(1), 133-140. [Link]

  • Lerman, A., et al. (1991). Circulating and tissue endothelin immunoreactivity in advanced atherosclerosis. New England Journal of Medicine, 325(14), 997-1001. [Link]

  • d'Uscio, L. V., et al. (1997). Comparable Potent Coronary Constrictor Effects of Endothelin-1 and Big Endothelin-1 in Humans. Circulation, 95(1), 21-25. [Link]

  • Banks, R. O. (1990). Effects of endothelin on renal function in dogs and rats. American Journal of Physiology-Renal Physiology, 258(4), F775-F780. [Link]

  • Xu, D., et al. (1994). ECE-1: a membrane-bound metalloprotease that catalyzes the proteolytic activation of big endothelin-1. Cell, 78(3), 473-485. [Link]

  • Gardiner, S. M., et al. (1990). Comparison of the hemodynamic effects of endothelin-1 and big endothelin-1 in the rat. Hypertension, 15(5), 485-492. [Link]

  • University of British Columbia. (n.d.). Intravenous Tail Vein Injections in the Adult Rat SOP. Retrieved from [Link]

  • Toth, L. A., et al. (2012). Method for Single Intravenous Anesthetic Infusion in a Rodent Model. Pharmacology & Pharmacy, 3(4), 430-436. [Link]

  • Fink, G. D., et al. (1984). Continuous blood pressure measurement in rats with aortic baroreceptor deafferentation. American Journal of Physiology-Heart and Circulatory Physiology, 247(4), H686-H690. [Link]

Sources

Topic: BIG ENDOTHELIN-1 (1-39) (RAT) and Renal Function in Rats

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The endothelin (ET) system is a critical regulator of vascular tone and renal function. While Endothelin-1 (ET-1), a potent 21-amino acid vasoconstrictor, is the primary effector peptide, its biological precursor, Big Endothelin-1 (1-39) (Big ET-1), has traditionally been viewed as a relatively inactive pro-hormone. However, accumulating evidence, particularly from studies in rats, challenges this view, suggesting that Big ET-1 possesses intrinsic biological activities within the kidney that are independent of its conversion to ET-1. This guide provides a comprehensive technical overview of the role of Big ET-1 in rat renal function. We will dissect the dual actions of Big ET-1: its function as a substrate for Endothelin-Converting Enzyme (ECE) to regulate renal hemodynamics, and its direct, ECE-independent effects on tubular function. This document synthesizes mechanistic insights with detailed experimental protocols to provide researchers with a robust framework for investigating the complex and nuanced role of Big ET-1 in renal physiology and pathophysiology.

The Endothelin System: Synthesis, Receptors, and Signaling in the Rat Kidney

The foundation for understanding Big ET-1's role in the kidney is a thorough knowledge of the local endothelin system. The kidney is both a major producer of and a primary target for endothelins.[1]

Synthesis and Conversion

Endothelin-1 is synthesized as a 212-amino acid precursor, pre-pro-endothelin, which is cleaved to form the 39-amino acid intermediate, Big ET-1.[2] The final, critical step is the conversion of Big ET-1 to the biologically active ET-1 by a phosphoramidon-sensitive metalloprotease known as Endothelin-Converting Enzyme (ECE).[3][4] In the rat kidney, ET-1 production is predominantly localized to the glomeruli and the inner medullary collecting ducts (IMCD).[1] Glomerular endothelial and mesangial cells are significant sources of ET-1, where it can act locally as a paracrine or autocrine factor to regulate glomerular hemodynamics.[5][6] The presence of ECE in the renal vasculature is crucial, as it allows for the local conversion of circulating or locally produced Big ET-1 into ET-1, thereby regulating vascular tone.[4]

Endothelin Receptor Distribution

The physiological effects of endothelins are mediated by two G protein-coupled receptor subtypes, ET-A and ET-B, which have distinct and sometimes opposing functions. Their specific distribution within the rat kidney is key to understanding the multifaceted actions of the ET system.

  • ET-A Receptors: These receptors are predominantly found on vascular smooth muscle cells of renal arteries and arterioles (interlobar, arcuate, interlobular, afferent, and efferent) and on glomerular mesangial cells.[5][7] Activation of ET-A receptors almost universally leads to vasoconstriction and mesangial cell contraction, which reduces renal blood flow (RBF) and the glomerular filtration coefficient, thereby decreasing the glomerular filtration rate (GFR).[8][9] They are also present on distal tubules and cortical collecting ducts.[7]

  • ET-B Receptors: The distribution and function of ET-B receptors are more complex. They are located on vascular smooth muscle cells, where, like ET-A receptors, they can mediate vasoconstriction.[5][10] However, they are also prominently expressed on endothelial cells, where their activation stimulates the release of vasodilators like nitric oxide (NO) and prostacyclin, leading to vasodilation.[5] In the tubular system, ET-B receptors are located on epithelial cells of the proximal tubules and inner medullary collecting ducts, where they are involved in regulating sodium and water excretion.[7][11] This dual function makes the net effect of ET-B receptor activation highly dependent on its location and the physiological context.

Intracellular Signaling Pathways

Activation of ET-A and ET-B receptors initiates distinct downstream signaling cascades that mediate their physiological effects. Understanding these pathways is crucial for interpreting experimental data and for designing targeted therapeutic strategies.

ET_Signaling cluster_0 Big Endothelin-1 (1-39) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 ECE-Independent Pathway (Proximal Tubule) BigET1 Big ET-1 ECE ECE BigET1->ECE Conversion BigET1_Receptor Putative Big ET-1 Receptor (ETB-like) BigET1->BigET1_Receptor Direct Binding ET1 Endothelin-1 ECE->ET1 ETA ET-A Receptor PLC Phospholipase C (PLC) ETA->PLC ETB_sm ET-B Receptor (Smooth Muscle) ETB_sm->PLC ETB_ec ET-B Receptor (Endothelial Cell) eNOS eNOS ETB_ec->eNOS ET1->ETA ET1->ETB_sm ET1->ETB_ec IP3_DAG IP3 + DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Contraction Vasoconstriction Mesangial Cell Contraction Ca->Contraction NO Nitric Oxide (NO) eNOS->NO Relaxation Vasodilation NO->Relaxation DAG_direct ↑ 1,2-Diacylglycerol (DAG) BigET1_Receptor->DAG_direct Tubular_Effect Modulation of Tubular Function DAG_direct->Tubular_Effect

Caption: Endothelin signaling pathways in the kidney.

Dissecting the Renal Actions of Big Endothelin-1

The primary challenge in studying Big ET-1 is distinguishing its direct effects from those mediated by its conversion to ET-1. This distinction is critical for a precise understanding of its physiological role.

Indirect, ECE-Dependent Hemodynamic Effects

When administered systemically or directly into the renal artery of anesthetized rats, Big ET-1 produces significant hemodynamic changes that largely mirror the effects of ET-1.[4]

  • Vasoconstriction: Intra-arterial injection of Big ET-1 (1.6 nmol/kg) in rats causes a profound decrease in renal blood flow (RBF) and a corresponding increase in renal vascular resistance (RVR).[4]

  • Systemic Pressor Effect: Intravenous administration also leads to a significant increase in mean arterial pressure (MAP).[4][12]

The causality behind these effects is clearly linked to ECE activity. Pre-treatment with the ECE inhibitor phosphoramidon markedly suppresses the reduction in RBF and the increase in MAP, demonstrating that these hemodynamic actions are predominantly caused by the conversion of Big ET-1 to ET-1 within the renal vasculature.[4] In control rats, intravenous administration of Big ET-1 (1 and 3 nmol/kg) increased MAP by 29%, decreased RBF by 38%, and increased RVR by 130%.[12] These effects highlight the kidney's capacity to locally generate a potent vasoconstrictor from a circulating precursor.

ParameterBig ET-1 Administration (Control Rats)Big ET-1 with ECE Inhibition (e.g., Phosphoramidon)Primary MediatorReference(s)
Mean Arterial Pressure (MAP) Marked IncreasePressor effect abolishedET-1[4][13]
Renal Blood Flow (RBF) Marked DecreaseReduction markedly suppressedET-1[4][12]
Renal Vascular Resistance (RVR) Marked IncreaseIncrease markedly suppressedET-1[4][12]
Glomerular Filtration Rate (GFR) DecreaseVariable, less pronounced decreaseET-1[12][14]
Sodium Excretion (Natriuresis) IncreaseIncrease is partially inhibited but persistsBig ET-1 (direct) & ET-1[12][13]
Direct, ECE-Independent Tubular Effects

Perhaps the most compelling evidence for a distinct role for Big ET-1 comes from studies on renal tubules, which reveal effects that are paradoxically opposite to those of ET-1 and are insensitive to ECE inhibition.

While ET-1 is known to be antidiuretic and antinatriuretic, Big ET-1 induces a potent diuretic and natriuretic response in rats.[13] This effect persists even in the presence of phosphoramidon at doses that completely block the pressor response, indicating that the natriuresis is not dependent on conversion to ET-1 or on an increase in perfusion pressure.[13]

The mechanistic basis for this direct action was elucidated in a key study using freshly isolated rat proximal tubules.[3] This study demonstrated that:

  • Big ET-1 stimulates the generation of the second messenger 1,2-diacylglycerol (DAG) in a time- and dose-dependent manner.[3]

  • This DAG generation was not inhibited by phosphoramidon, confirming an ECE-independent mechanism.[3]

  • The effect was localized to the brush-border membrane of the proximal tubule.[3]

  • The response was blocked by bosentan (a non-selective ET-A/ET-B antagonist) but not by BQ123 (a selective ET-A antagonist), suggesting the involvement of an ET-B-like receptor or a novel receptor that recognizes Big ET-1 directly.[3]

These findings provide strong evidence that the proximal tubule is a direct site of action for Big ET-1, where it can modulate tubular function independently of ET-1.[3] This has significant implications for the regulation of sodium and water homeostasis.

Recommended Experimental Protocols

To accurately investigate the renal effects of Big ET-1, experimental designs must incorporate tools to differentiate between ECE-dependent and -independent pathways.

Protocol: In Vivo Assessment of Renal Function in Anesthetized Rats

This protocol allows for the simultaneous measurement of systemic hemodynamics, renal hemodynamics, and excretory function.

Objective: To determine the effects of Big ET-1 on MAP, GFR, RBF, and sodium/water excretion, and to assess the role of ECE in mediating these effects.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350g)

  • Anesthetic (e.g., Inactin or sodium pentobarbital)

  • Catheters (PE-50, PE-10)

  • Pressure transducer and data acquisition system

  • Renal artery flow probe and flowmeter

  • Infusion pump

  • Inulin solution (for GFR measurement)

  • Big Endothelin-1 (1-39) (rat)

  • Phosphoramidon (ECE inhibitor)

  • Saline (0.9% NaCl)

Methodology:

  • Animal Preparation:

    • Anesthetize the rat (e.g., Inactin, 100 mg/kg, i.p.) and place it on a thermostatically controlled heating pad to maintain body temperature at 37°C.

    • Perform a tracheostomy to ensure a clear airway.

    • Catheterize the femoral artery with PE-50 tubing connected to a pressure transducer to continuously monitor MAP.

    • Catheterize the femoral vein with PE-50 tubing for infusions.

    • Via a flank incision, expose the left kidney. Carefully place a renal artery flow probe to measure RBF.

    • Catheterize the left ureter with PE-10 tubing for timed urine collections.

  • Experimental Procedure:

    • Start a continuous intravenous infusion of saline containing inulin at a rate sufficient to maintain a stable plasma concentration.

    • Allow for a 60-90 minute equilibration period.

    • Baseline Period: Collect two consecutive 20-minute urine samples and a midpoint arterial blood sample.

    • Treatment Groups:

      • Group 1 (Control): Administer vehicle (saline).

      • Group 2 (Big ET-1): Administer a bolus or infusion of Big ET-1 (e.g., 1-3 nmol/kg, i.v.).

      • Group 3 (ECE Inhibition): Pre-treat with phosphoramidon (e.g., 10 mg/kg bolus + 0.25 mg/kg/min infusion) for 30 minutes, then administer Big ET-1 as in Group 2.

    • Experimental Period: Following drug administration, collect two consecutive 20-minute urine samples and a midpoint blood sample.

  • Data Analysis:

    • Measure urine volume and sodium concentration (for sodium excretion rate).

    • Analyze plasma and urine samples for inulin concentration to calculate GFR using the standard clearance formula: GFR = (Urine [Inulin] × Urine Flow Rate) / Plasma [Inulin].

    • Calculate Renal Vascular Resistance (RVR) as (MAP / RBF).

    • Compare the changes from baseline in all parameters across the different treatment groups using appropriate statistical analysis (e.g., ANOVA).

Caption: Workflow for in vivo assessment of renal function.

Implications for Renal Pathophysiology and Drug Development

The dual nature of Big ET-1's activity has important implications. In diseases characterized by endothelial dysfunction and elevated ET-1 levels, such as ischemia-reperfusion injury and diabetic nephropathy, both circulating Big ET-1 and local ECE activity are likely increased.[5] Plasma ET-1 and renal ET-1 levels are elevated in rats with ischemia-reperfusion induced acute kidney injury.[5] Understanding that Big ET-1 can exert direct, potentially beneficial natriuretic effects while its product, ET-1, mediates harmful vasoconstriction and pro-inflammatory actions opens new therapeutic avenues.[2] Strategies could involve selective ECE inhibition to prevent the generation of ET-1 while preserving the direct tubular actions of Big ET-1, offering a more nuanced approach than simple receptor blockade.

Conclusion

The role of Big Endothelin-1 (1-39) in the rat kidney is far more complex than that of a simple inactive precursor. It functions through a dual mechanism:

  • Indirectly: As a substrate for ECE, it is converted to ET-1, a potent vasoconstrictor that significantly reduces renal blood flow and GFR.

  • Directly: It acts on the proximal tubule via an ECE-independent pathway to stimulate DAG signaling and promote natriuresis, an effect opposite to that of ET-1.

This dichotomy underscores the necessity of carefully designed experiments, particularly the use of ECE inhibitors, to dissect the true physiological and pathological roles of Big ET-1. For researchers and drug developers, this nuanced understanding is critical for identifying novel therapeutic targets within the endothelin system to treat renal diseases. Future investigations should focus on identifying the specific receptor responsible for the direct tubular effects of Big ET-1 and exploring its regulation in various models of kidney disease.

References

  • Pollock, D. M., & Pollock, J. S. (2011). Endothelin and the Renal Vasculature. American Journal of Physiology-Renal Physiology, 301(3), F467-F476. [Link]

  • Simoncini, C., et al. (2022). Vasoprotection by Dietary Nitrate in Rats with Vitamin D3-Induced Vascular Calcification. MDPI. [Link]

  • Sasser, J. M., et al. (2010). Endothelin-1 Increases Glomerular Permeability and Inflammation Independent of Blood Pressure in the Rat. Hypertension, 56(5), 942-949. [Link]

  • Gurbanov, K., et al. (1997). The effect of big endothelin-1 in the proximal tubule of the rat kidney. British Journal of Pharmacology, 121(3), 567-572. [Link]

  • Gonzalez-Guerrero, C., et al. (2024). Integrative therapeutic strategies in chronic kidney disease: from precision to regeneration. Journal of Translational Medicine. [Link]

  • Nasci, V. L., & Pollock, D. M. (2021). Endothelin-1 signaling in the kidney: recent advances and remaining gaps. Physiological Genomics, 53(8), 347-356. [Link]

  • Nasci, V. L., & Pollock, D. M. (2021). Endothelin-1 signaling in the kidney: recent advances and remaining gaps. Physiological Genomics, 53(8), 347-356. [Link]

  • Zhang, J., et al. (2024). Rodent Models of D-Galactose Induction of Accelerated Aging: A Platform for Exploring Kidney Aging Mechanisms and Anti-Kidney Aging Strategies. Preprints.org. [Link]

  • Miyauchi, T., et al. (1993). Intrarenal conversion of big endothelin-1 to endothelin-1 in the rat. British Journal of Pharmacology, 109(2), 349-353. [Link]

  • Gurbanov, K., et al. (1995). Renal effects of big endothelin-1 in experimental congestive heart failure. Journal of Cardiovascular Pharmacology, 26 Suppl 3, S473-S475. [Link]

  • Wendel, M., et al. (2006). Distribution of endothelin receptor subtypes ETA and ETB in the rat kidney. The Journal of Histochemistry and Cytochemistry, 54(11), 1193-1203. [Link]

  • Takeda, M., et al. (1993). Production of endothelin-1 by rat mesangial cells: regulation by tumor necrosis factor. Journal of the American Society of Nephrology, 3(9), 1563-1568. [Link]

  • Nasci, V. L., & Pollock, D. M. (2021). Endothelin-1 signaling in the kidney: recent advances and remaining gaps. Physiological Genomics. [Link]

  • Ujiie, K., et al. (1993). Messenger RNA expression and synthesis of endothelin-1 along rat nephron segments. Journal of Clinical Investigation, 92(6), 2926-2933. [Link]

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  • Castro, B. B. A., et al. (2014). Standardization of renal function evaluation in Wistar rats (Rattus norvegicus) from the Federal University of Juiz de Fora. Jornal Brasileiro de Nefrologia, 36(2), 154-162. [Link]

  • Gellai, M., et al. (1999). Mechanisms of Big Endothelin-1–Induced Diuresis and Natriuresis. Hypertension, 33(1), 222-227. [Link]

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Part 1: The Molecular and Physiological Context of Big Endothelin-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on BIG ENDOTHELIN-1 (1-39) (RAT) in Cardiovascular Research

This technical guide offers a comprehensive exploration of Big Endothelin-1 (1-39) (rat), a pivotal molecule in the endothelin system and a subject of intense interest in cardiovascular research. We will move beyond a superficial overview to provide in-depth, field-proven insights into its molecular characteristics, its complex role in cardiovascular health and disease, and the rigorous methodologies required for its accurate study. This document is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of this important analyte.

The Endothelin-1 Biosynthesis Pathway: A Tightly Regulated Cascade

The biological activity of the endothelin system is predominantly mediated by Endothelin-1 (ET-1), the most potent endogenous vasoconstrictor currently known.[1] However, the production of ET-1 is a multi-step enzymatic process that begins with the transcription of the preproendothelin-1 gene. The resulting peptide is cleaved to proendothelin-1, which is then processed by furin-like convertases into the 39-amino acid inactive precursor, Big Endothelin-1 (1-39) (rat).[2] The final and rate-limiting step is the conversion of Big ET-1 to the 21-amino acid active ET-1 peptide by Endothelin-Converting Enzyme (ECE-1), a membrane-bound metalloprotease.[2][3]

Diagram 1: The Endothelin-1 Biosynthetic Pathway

ET1_Biosynthesis PPET1 Preproendothelin-1 (PPET-1) proET1 Proendothelin-1 (proET-1) PPET1->proET1 Signal Peptidase BigET1 Big Endothelin-1 (1-39) proET1->BigET1 Furin-like Endopeptidases ET1 Endothelin-1 (ET-1) BigET1->ET1 Endothelin-Converting Enzyme (ECE-1)

A schematic representation of the proteolytic cascade leading to the formation of active Endothelin-1.

Big ET-1: A More Stable Surrogate Marker of Endothelin System Activation

While ET-1 is the biologically active effector molecule, its utility as a circulating biomarker is limited by its very short half-life of less than two minutes in plasma.[4] In contrast, its precursor, Big ET-1, has a significantly longer half-life, making it a more stable and reliable indicator of the rate of ET-1 synthesis and the overall activation state of the endothelin system.[5] This is a critical experimental consideration, as plasma concentrations of Big ET-1 are less susceptible to pre-analytical variability and provide a more integrated picture of endothelin system activity over time.

Part 2: The Role of the Endothelin System in Cardiovascular Pathophysiology

Dualistic Signaling through ETA and ETB Receptors

The profound cardiovascular effects of ET-1 are mediated by two distinct G protein-coupled receptors: the Endothelin A (ETA) receptor and the Endothelin B (ETB) receptor.[6] These receptors often have opposing actions, and their differential expression on various cell types dictates the physiological response.

  • ETA Receptors: Predominantly located on vascular smooth muscle cells, their activation leads to potent and sustained vasoconstriction, as well as cellular proliferation and inflammation.[6]

  • ETB Receptors: These receptors are more complex in their function. On endothelial cells, their activation mediates vasodilation through the release of nitric oxide (NO) and prostacyclin. They are also involved in the clearance of circulating ET-1. Conversely, ETB receptors on smooth muscle cells can contribute to vasoconstriction.[6][7]

Diagram 2: Endothelin Receptor Signaling in Vascular Cells

ET_Receptor_Signaling cluster_Endothelial Endothelial Cell cluster_SmoothMuscle Vascular Smooth Muscle Cell ET1_EC ET-1 ETBR_EC ETB Receptor ET1_EC->ETBR_EC NO_PGI2 NO, PGI2 (Vasodilation) ETBR_EC->NO_PGI2 ET1_SMC ET-1 ETAR_SMC ETA Receptor ET1_SMC->ETAR_SMC Vasoconstriction Vasoconstriction Proliferation ETAR_SMC->Vasoconstriction

Differential signaling of ET-1 through ETA and ETB receptors on endothelial and vascular smooth muscle cells.

Big ET-1 in Rat Models of Cardiovascular Disease

Elevated levels of Big ET-1 are a hallmark of endothelial dysfunction and are implicated in the pathogenesis of several cardiovascular diseases. In various rat models, increased Big ET-1 has been associated with:

  • Hypertension: Overexpression of ET-1 in the vascular wall is a feature of several models of experimental hypertension in rats.[5] The resulting increase in vascular tone contributes significantly to elevated blood pressure.

  • Heart Failure: The endothelin system is markedly activated in heart failure. Experimental research in animal models has shown that ET-1 synthesis is increased in cardiac hypertrophy and heart failure.[8] Big ET-1 serves as a robust marker of this activation and is correlated with the severity of cardiac dysfunction.

  • Atherosclerosis: ET-1 promotes key events in the development of atherosclerosis, including inflammation, and smooth muscle cell proliferation. Increased expression of Big ET-1 has been observed in atherosclerotic arteries.[7]

While Big ET-1 is largely considered an inactive precursor, some studies suggest it may have direct, albeit significantly less potent, vasoconstrictor effects in the rat kidney, independent of its conversion to ET-1.[9] However, it is generally accepted that the majority of its pathological effects are realized upon its conversion to ET-1.[10]

Table 1: Representative Quantitative Data for Big Endothelin-1 (Rat)

ParameterValueSource
Normal Plasma Concentration (Sprague-Dawley Rat) 69.4 ± 9.1 ng/L (approximately 15.8 fmol/mL)[11]
Pathological Plasma Concentration (Rat AION Model) 114.9 ± 17.6 ng/L (approximately 26.2 fmol/mL)[11]
In vitro Vasoconstrictor Potency vs. ET-1 (Rat Aorta) ~100-fold less potent[12]

Part 3: A Self-Validating Protocol for the Quantification of Rat Big ET-1

The accurate quantification of Big ET-1 is paramount for reliable research outcomes. The Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and sensitive method for this purpose. Due to the small size of the Big ET-1 peptide, a competitive ELISA format is often preferred as it can offer higher sensitivity compared to a sandwich ELISA for small analytes.

Detailed Protocol for Competitive ELISA of Rat Big ET-1

This protocol is designed as a self-validating system, incorporating essential quality control steps to ensure the accuracy and reproducibility of the data.

Diagram 3: Workflow for a Self-Validating Competitive ELISA

ELISA_Workflow start Start: Plasma Sample Collection & Preparation step1 Plate Preparation: - Pre-coated with anti-Big ET-1 antibody start->step1 step2 Standard & QC Preparation: - Serial dilution of standard - Prepare Low, Mid, High QCs step1->step2 step3 Competition Reaction: - Add standards, QCs, and samples - Add HRP-conjugated Big ET-1 step2->step3 step4 Incubation: - e.g., 1-2 hours at 37°C step3->step4 step5 Washing: - 3-5 cycles to remove unbound reagents step4->step5 step6 Substrate Addition & Color Development: - Add TMB substrate - Incubate in the dark step5->step6 step7 Stop Reaction: - Add stop solution step6->step7 step8 Read Absorbance: - 450 nm step7->step8 step9 Data Analysis & Validation: - Plot standard curve (4-PL fit) - QCs within acceptable range? - Calculate sample concentrations step8->step9 end End: Validated Big ET-1 Concentration step9->end

A comprehensive workflow for the quantification of Big ET-1, incorporating essential validation steps.

Step-by-Step Methodology:

  • Sample Collection and Preparation:

    • Rationale: Proper sample handling is critical to prevent peptide degradation.

    • Procedure: Collect whole blood from rats into chilled tubes containing EDTA as an anticoagulant. Immediately centrifuge at 1000 x g for 15 minutes at 4°C. Aliquot the plasma into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Assay Preparation:

    • Rationale: Ensuring all components are at room temperature and properly reconstituted is key for consistent results.

    • Procedure: Bring all reagents and samples to room temperature before use. Reconstitute lyophilized standards and quality controls (QCs) as per the manufacturer's instructions. Prepare a serial dilution of the standard to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 pg/mL). Prepare working solutions of detection antibody and wash buffer.

  • Competitive Reaction:

    • Rationale: This is the core of the assay where the Big ET-1 in the sample competes with a fixed amount of labeled Big ET-1 for binding to a limited number of antibody sites.

    • Procedure: Add 50 µL of standard, QC, or plasma sample to the appropriate wells of the antibody-coated microplate. Immediately add 50 µL of HRP-conjugated Big ET-1 to each well. Gently tap the plate to mix.

  • Incubation:

    • Rationale: Allows the competitive binding to reach equilibrium.

    • Procedure: Cover the plate with a sealer and incubate for 1-2 hours at 37°C.

  • Washing:

    • Rationale: Removes unbound reagents, reducing background noise and increasing the signal-to-noise ratio.

    • Procedure: Aspirate the contents of the wells. Wash the plate 3-5 times with 300 µL of wash buffer per well, ensuring complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.

  • Substrate Reaction and Measurement:

    • Rationale: The HRP enzyme catalyzes a color change in the TMB substrate. The intensity of the color is inversely proportional to the amount of Big ET-1 in the sample.

    • Procedure: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. Add 100 µL of stop solution to each well. The color will change from blue to yellow. Read the optical density (OD) at 450 nm within 30 minutes.

  • Data Analysis and Quality Control:

    • Rationale: A robust data analysis and QC process ensures the validity of the results.

    • Procedure:

      • Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit.

      • Validation: The R-squared value of the standard curve should be >0.99.

      • Calculate the concentrations of the Low, Mid, and High QCs. Their values should fall within the pre-defined acceptable range (typically ±20% of the nominal value).

      • If the QCs are within range, calculate the concentration of Big ET-1 in the unknown samples by interpolating their OD values from the standard curve.

      • Spike and Recovery: To assess matrix effects, spike a known amount of Big ET-1 standard into a sample and calculate the recovery. Acceptable recovery is typically 80-120%.

Part 4: Concluding Remarks and Future Perspectives

Big Endothelin-1 (1-39) has firmly established its position as a critical analyte in cardiovascular research. Its role as a stable and reliable surrogate for ET-1 production has made it an invaluable tool for investigating the pathophysiology of hypertension, heart failure, and atherosclerosis in rat models. The methodologies for its quantification, particularly competitive ELISA, are well-established, but require a meticulous approach to ensure data integrity.

The future of Big ET-1 research is promising. Further investigation into its potential direct biological activities will provide a more complete understanding of its role in the cardiovascular system. Additionally, the continued development of highly sensitive and specific assays will enable more nuanced studies into the subtle changes in endothelin system activation that precede overt disease. As a robust biomarker, Big ET-1 will undoubtedly continue to be a focal point in the development and evaluation of novel cardiovascular therapeutics.

References

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  • Toda, N., et al. (2021). Vasoprotection by Dietary Nitrate in Rats with Vitamin D3-Induced Vascular Calcification. Nutrients, 13(5), 1636. [Link]

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  • Li, Y., et al. (2019). Big endothelin-1 as a clinical marker for ventricular tachyarrhythmias in patients with post-infarction left ventricular aneurysm. Annals of Translational Medicine, 7(22), 659. [Link]

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  • Wray, D. W., et al. (2012). Vascular function and endothelin-1: tipping the balance between vasodilation and vasoconstriction. American Journal of Physiology-Heart and Circulatory Physiology, 302(1), H157-H164. [Link]

  • Pollock, D. M., & Pollock, J. S. (2011). Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease. Physiology, 26(4), 234-243. [Link]

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Methodological & Application

Quantifying Big Endothelin-1 (1-39) in Rat Plasma: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Big Endothelin-1 in Preclinical Research

Endothelin-1 (ET-1), a 21-amino acid peptide, is the most potent vasoconstrictor known in the human body and plays a critical role in vascular homeostasis.[1] Its dysregulation is implicated in a multitude of cardiovascular, renal, and inflammatory diseases.[2][3] The synthesis of ET-1 is a tightly regulated multi-step process that begins with the transcription and translation of the preproendothelin-1 gene. This precursor is then cleaved to form Big Endothelin-1 (Big ET-1), a biologically inactive 39-amino acid peptide in rats.[4] The final, critical step is the conversion of Big ET-1 to the active ET-1 by endothelin-converting enzymes (ECEs), which are primarily located on the surface of endothelial cells.[5]

Due to the transient nature and low concentrations of ET-1 in circulation, its direct measurement can be challenging. In contrast, Big ET-1 has a longer half-life and circulates at higher concentrations, making it a more stable and reliable surrogate marker for the activation of the endothelin system.[4] Consequently, the accurate quantification of Big ET-1 in plasma provides a valuable window into the physiological and pathophysiological status of the endothelin axis, offering significant insights in preclinical research, particularly in rodent models of human disease.

This comprehensive guide provides a detailed protocol for the quantification of Big ET-1 (1-39) in rat plasma using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), including critical pre-analytical considerations, a step-by-step assay procedure, and guidelines for data interpretation and validation.

The Endothelin-1 Synthesis Pathway: A Visual Overview

The conversion of the initial gene product to the active ET-1 peptide is a cascade of proteolytic events. Understanding this pathway is crucial for appreciating why Big ET-1 is a strategic analyte for measurement.

cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm (Ribosome) cluster_ER_Golgi Endoplasmic Reticulum / Golgi cluster_Extracellular Extracellular Space / Cell Membrane PREPRO_GENE Preproendothelin-1 Gene (EDN1) PREPRO_MRNA Preproendothelin-1 mRNA PREPRO_GENE->PREPRO_MRNA Transcription PREPRO_PEPTIDE Preproendothelin-1 (212 amino acids) PREPRO_MRNA->PREPRO_PEPTIDE Translation BIG_ET1 Big Endothelin-1 (1-39) (Biologically Inactive) PREPRO_PEPTIDE->BIG_ET1 Proteolytic Cleavage (Furin-like convertases) ECE Endothelin-Converting Enzyme (ECE) ET1 Endothelin-1 (1-21) (Biologically Active) ECE->ET1 Conversion

Caption: The biosynthetic pathway of Endothelin-1.

Part 1: Pre-Analytical Protocol - Ensuring Sample Integrity

The quality of data generated from any immunoassay is fundamentally dependent on the quality of the samples. Strict adherence to a standardized pre-analytical protocol is paramount to minimize variability and ensure the reliability of the results.

Materials Required
  • Anesthesia (e.g., isoflurane, or an injectable cocktail as approved by the institutional animal care and use committee)

  • Blood collection tubes containing K2-EDTA or Na2-EDTA as an anticoagulant[6]

  • Sterile syringes and needles

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

  • Pipettes and sterile tips

  • -80°C freezer

Blood Sample Collection from Rats

The chosen method for blood collection should minimize stress and potential tissue trauma to the animal, as this can influence circulating biomarker levels.

  • Anesthesia: Anesthetize the rat according to the approved institutional protocol. Anesthesia is critical to ensure a humane procedure and to prevent stress-induced physiological changes.

  • Venipuncture Site: Common sites for blood collection in rats include the tail vein, saphenous vein, or via cardiac puncture for terminal procedures. The cardiac puncture method allows for the collection of a larger blood volume.[1]

  • Blood Collection:

    • Using a sterile syringe and needle, carefully draw the desired volume of blood. The circulating blood volume in a rat is approximately 55-70 mL/kg.[1] It is recommended not to exceed 10% of the total blood volume for a single collection in survival studies.

    • Immediately transfer the blood into a pre-chilled EDTA-containing tube.[6] Gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant and to prevent clotting.[1] EDTA is the recommended anticoagulant as it inhibits metalloproteinases, such as ECEs, which could otherwise lead to the ex vivo conversion of Big ET-1.

Plasma Preparation

Prompt and proper processing of the blood sample is crucial to maintain the stability of Big ET-1.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 2-8°C.[1][6] This step will separate the plasma (supernatant) from the cellular components.

  • Plasma Aliquoting: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cell pellet.

  • Second Centrifugation (Optional but Recommended): For studies requiring high-purity plasma, a second centrifugation step at 2,500 x g for 15 minutes at room temperature can be performed to remove any remaining platelets, which can release interfering factors.[7]

  • Aliquoting and Storage: Aliquot the final plasma into clean, labeled microcentrifuge tubes. Store the plasma aliquots at -80°C until the day of the assay. Avoid repeated freeze-thaw cycles, as this can degrade peptide analytes.

Part 2: Analytical Protocol - Sandwich ELISA for Rat Big ET-1

This protocol is a representative example based on commercially available rat Big Endothelin-1 sandwich ELISA kits.[4] Always refer to the specific manual provided with your kit for precise instructions, as reagent concentrations and incubation times may vary.

Principle of the Assay

The sandwich ELISA method utilizes a pair of antibodies that recognize different epitopes on the Big ET-1 molecule. A capture antibody, pre-coated onto the wells of a microplate, binds to the Big ET-1 present in the sample. A second, enzyme-conjugated detection antibody then binds to a different site on the captured Big ET-1. The addition of a substrate results in a colorimetric reaction, where the intensity of the color is directly proportional to the concentration of Big ET-1 in the sample.

Materials Provided in a Typical Kit
  • Microplate pre-coated with an anti-rat Big ET-1 capture antibody

  • Lyophilized rat Big ET-1 standard

  • Biotin-labeled anti-rat Big ET-1 detection antibody

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • Assay Diluent/EIA Buffer

  • Wash Buffer concentrate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 0.5 M H₂SO₄)

  • Plate sealers

Assay Workflow

START Prepare Reagents, Standards, and Samples ADD_SAMPLES Add 100 µL of Standard or Sample to each well START->ADD_SAMPLES INCUBATE_1 Incubate for 90 min at 37°C ADD_SAMPLES->INCUBATE_1 WASH_1 Aspirate and Wash wells 3x INCUBATE_1->WASH_1 ADD_DETECTION_AB Add 100 µL of Biotin-labeled Detection Antibody WASH_1->ADD_DETECTION_AB INCUBATE_2 Incubate for 60 min at 37°C ADD_DETECTION_AB->INCUBATE_2 WASH_2 Aspirate and Wash wells 3x INCUBATE_2->WASH_2 ADD_SA_HRP Add 100 µL of Streptavidin-HRP WASH_2->ADD_SA_HRP INCUBATE_3 Incubate for 30 min at 37°C ADD_SA_HRP->INCUBATE_3 WASH_3 Aspirate and Wash wells 5x INCUBATE_3->WASH_3 ADD_SUBSTRATE Add 90 µL of TMB Substrate WASH_3->ADD_SUBSTRATE INCUBATE_4 Incubate for 15-20 min at 37°C (in the dark) ADD_SUBSTRATE->INCUBATE_4 ADD_STOP Add 50 µL of Stop Solution INCUBATE_4->ADD_STOP READ_PLATE Read absorbance at 450 nm ADD_STOP->READ_PLATE END Calculate Results READ_PLATE->END

Caption: A typical workflow for a Rat Big Endothelin-1 sandwich ELISA.

Detailed Step-by-Step Procedure
  • Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Prepare the Wash Buffer by diluting the concentrate with deionized water as instructed in the kit manual.

    • Reconstitute the lyophilized rat Big ET-1 standard with the provided diluent to create a stock solution.

    • Prepare a serial dilution of the standard stock to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.13, and 0 pg/mL). The 0 pg/mL standard serves as the blank.

    • Prepare the Biotin-labeled detection antibody and Streptavidin-HRP conjugate working solutions by diluting the concentrates as per the manual.

  • Assay Procedure:

    • Add 100 µL of each standard, blank, and plasma sample to the appropriate wells. It is highly recommended to run all standards and samples in duplicate or triplicate for statistical validity.

    • Cover the plate with a sealer and incubate for 90 minutes at 37°C.[8]

    • Aspirate the liquid from each well and wash the plate three times with 300-350 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.[6]

    • Add 100 µL of the diluted Biotin-labeled detection antibody to each well.

    • Cover the plate and incubate for 60 minutes at 37°C.[8]

    • Repeat the wash step as described above.

    • Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.

    • Cover the plate and incubate for 30 minutes at 37°C.[6]

    • Repeat the wash step, increasing the number of washes to five times to minimize background signal.[6]

    • Add 90 µL of TMB Substrate to each well.

    • Incubate the plate for 15-20 minutes at 37°C in the dark. Monitor the color development.

    • Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

    • Immediately read the absorbance of each well at 450 nm using a microplate reader. It is advisable to also take a reading at a reference wavelength (e.g., 620 nm) to correct for optical imperfections in the plate.

Part 3: Data Analysis and Method Validation

Calculation of Results
  • Standard Curve Generation:

    • Subtract the mean absorbance of the blank (0 pg/mL standard) from the mean absorbance of all other standards and samples.

    • Plot the corrected mean absorbance values for the standards on the y-axis against their corresponding concentrations on the x-axis.

    • Generate a standard curve using a four-parameter logistic (4-PL) curve fit, which is the recommended model for immunoassays.

  • Sample Concentration Determination:

    • Interpolate the corrected mean absorbance values of the unknown samples from the standard curve to determine their Big ET-1 concentrations.

    • Multiply the determined concentration by any dilution factor used for the plasma samples.

Assay Performance and Validation

For research and drug development applications, it is crucial to understand and validate the performance of the assay according to established guidelines from regulatory bodies like the FDA and EMA.[8][9]

Parameter Description Typical Acceptance Criteria
Sensitivity The lowest concentration of the analyte that can be reliably detected. Often defined as the Lower Limit of Quantification (LLOQ).LLOQ should be distinguishable from the blank with a signal-to-noise ratio > 10. For many commercial kits, this is around 0.69 pg/mL.[4]
Specificity The ability of the assay to exclusively measure the intended analyte.Minimal cross-reactivity with related molecules like ET-1, ET-2, ET-3, and Big ET-1 from other species.[10]
Precision The closeness of agreement between a series of measurements. Assessed as intra-assay (within-run) and inter-assay (between-run) precision.Coefficient of Variation (CV) should be ≤15% for QC samples and ≤20% for the LLOQ.[11]
Accuracy The closeness of the measured value to the true value. Determined by spiking known concentrations of the analyte into the matrix.The mean value should be within ±15% of the nominal value for QC samples and ±20% for the LLOQ.[11]
Linearity & Range The concentration range over which the assay is precise and accurate.The standard curve should have a correlation coefficient (r²) ≥ 0.99.
Dilution Integrity Ensures that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix without affecting accuracy.Accuracy and precision of the diluted sample must be within ±15%.[11]

Part 4: Troubleshooting Common ELISA Issues

Problem Potential Cause Recommended Solution
No or Weak Signal Reagents added in the wrong order or a step was missed.Carefully review and repeat the protocol.[12]
Insufficient incubation times or incorrect temperature.Ensure adherence to the recommended incubation times and temperatures.[9]
Inactive enzyme conjugate or substrate.Use fresh reagents and ensure proper storage.[9]
High Background Insufficient washing.Increase the number of washes and ensure complete aspiration of buffer between steps.[12]
High concentration of detection antibody or conjugate.Titrate the detection reagents to find the optimal concentration.
Contaminated buffers or reagents.Prepare fresh buffers for each assay.
Poor Precision (High CV) Inaccurate pipetting.Calibrate pipettes regularly and use proper pipetting technique.
Inconsistent incubation conditions (e.g., "edge effect").Ensure uniform temperature across the plate during incubation.
Incomplete mixing of reagents.Thoroughly mix all reagents before use.[9]
Poor Standard Curve Improper standard dilution.Carefully prepare the standard curve dilutions and mix thoroughly.
Pipetting errors.Use calibrated pipettes and fresh tips for each standard.

Conclusion

The quantification of Big Endothelin-1 in rat plasma is a powerful tool in preclinical research, providing critical insights into the activation of the endothelin system in various disease models. By combining a robust pre-analytical protocol to ensure sample integrity with a carefully executed and validated ELISA procedure, researchers can generate high-quality, reproducible data. This guide serves as a comprehensive resource to aid in the successful implementation of this important biomarker measurement, ultimately contributing to a deeper understanding of pathophysiology and the development of novel therapeutics.

References

  • Anwar, A., & Tariq, S. (2023). Physiology, Endothelin. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Elabscience. (n.d.). Rat ET-1(Endothelin 1) ELISA Kit Manual. Available at: [Link]

  • IDEXX BioAnalytics. (n.d.). Rodent Blood Collection and Sample Preparation Guide. Available at: [Link]

  • Kostov, K., & Blazhev, A. (2021). Circulating Levels of Endothelin-1 and Big Endothelin-1 in Patients with Essential Hypertension. Pathophysiology, 28(4), 519-528. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • PXBioVisioN. (n.d.). Blood Plasma Sample Collection and Handling for Proteomics Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available at: [Link]

  • IDEXX BioAnalytics. (n.d.). Rodent Blood Collection and Sample Preparation Guide. Available at: [Link]

  • Hycult Biotech. (n.d.). Troubleshooting ELISA. Available at: [Link]

  • Hycult Biotech. (n.d.). Troubleshooting ELISA. Available at: [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available at: [Link]

  • Löffler, B. M., Jacot-Guillarmod, H., & Maire, J. P. (1992). Concentrations and ratios of immunoreactive big-endothelin-1 and endothelin-1 in human, rat and rabbit plasma.
  • Antibodies-online.com. (n.d.). Rat Big Endothelin-1 ELISA Kit (ET-1). Available at: [Link]

  • Wikipedia. (2023, December 1). Endothelin 1. Available at: [Link]

  • Cleveland Clinic. (2022, July 16). Endothelin. Available at: [Link]

  • Turner, A. J., & Murphy, L. J. (1996). Molecular pharmacology of endothelin converting enzymes. Biochemical pharmacology, 51(8), 91–102.
  • Löffler, B. M., Jacot-Guillarmod, H., & Maire, J. P. (1992). Concentrations and ratios of immunoreactive big-endothelin-1 and endothelin-1 in human, rat and rabbit plasma.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Cleveland Clinic. (2022, July 16). Endothelin. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]

  • Hycult Biotech. (n.d.). Troubleshooting ELISA. Available at: [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available at: [Link]

  • Löffler, B. M., Jacot-Guillarmod, H., & Maire, J. P. (1992). Concentrations and ratios of immunoreactive big-endothelin-1 and endothelin-1 in human, rat and rabbit plasma.
  • Antibodies-online.com. (n.d.). Rat Big Endothelin-1 ELISA Kit (ET-1). Available at: [Link]

  • Turner, A. J., & Murphy, L. J. (1996). Molecular pharmacology of endothelin converting enzymes. Biochemical pharmacology, 51(8), 91–102.

Sources

Mass spectrometry for BIG ENDOTHELIN-1 (1-39) (RAT) detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Robust LC-MS/MS-Based Workflow for the Sensitive and Specific Detection of Rat Big Endothelin-1 (1-39)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive and validated methodology for the detection and quantification of rat Big Endothelin-1 (1-39) (Big ET-1) from complex biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Big Endothelin-1 is the 39-amino acid precursor to the potent vasoconstrictor Endothelin-1 (ET-1).[1][2] Due to its longer half-life compared to ET-1, Big ET-1 serves as a more stable and reliable biomarker for studying the secretory activity of the endothelial system.[1] This guide provides a step-by-step protocol, from sample preparation to data analysis, designed for researchers in pharmacology, drug development, and related scientific fields. The described workflow emphasizes scientific integrity, providing explanations for key experimental choices and incorporating self-validating systems for trustworthy and reproducible results.

Introduction: The Significance of Big Endothelin-1 (1-39) Detection

Endothelin-1 (ET-1) is a 21-amino acid peptide with potent vasoconstrictive properties, implicated in various physiological and pathophysiological processes.[1][3] It is generated from a 39-residue precursor, Big Endothelin-1 (1-39), through cleavage by an endothelin-converting enzyme.[2][4] While ET-1 has a short half-life in circulation, its precursor, Big ET-1, is more stable, making it a valuable analyte for assessing the activation of the endothelin system.[1][5] Accurate and sensitive detection of rat Big ET-1 is crucial for preclinical research aimed at understanding cardiovascular diseases, renal dysfunction, and the pharmacological effects of therapeutic agents.

Mass spectrometry-based methods offer significant advantages over traditional immunoassays, such as enzyme-linked immunosorbent assays (ELISA), for the quantification of peptides like Big ET-1.[6] LC-MS/MS provides superior specificity, reducing the risk of cross-reactivity with structurally similar peptides, and offers high sensitivity and a wide dynamic range for accurate quantification.[6][7] This application note presents a robust LC-MS/MS workflow tailored for the specific challenges associated with the analysis of rat Big ET-1.

Rat Big Endothelin-1 (1-39) Properties:

PropertyValueSource
Amino Acid Sequence Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-Val-Asn-Thr-Pro-Glu-Arg-Val-Val-Pro-Tyr-Gly-Leu-Gly-Ser-Pro-Ser-Arg-Ser[8]
Molecular Formula C₁₉₂H₂₉₂N₅₀O₅₈S₅[4]
Molecular Weight 4389.00 Da[4][8]
CAS Number 135842-15-8[4][9]
Disulfide Bridges Cys1-Cys15; Cys3-Cys11[1][8]

Experimental Workflow: A Strategic Overview

The successful quantification of Big ET-1 by LC-MS/MS hinges on a meticulously planned workflow that encompasses sample preparation, chromatographic separation, and mass spectrometric detection. Each stage is optimized to maximize recovery, sensitivity, and specificity.

Workflow Overall LC-MS/MS Workflow for Big ET-1 Detection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Rat Plasma Sample Enrichment Immunoaffinity Enrichment Sample->Enrichment Spike with Internal Standard Elution Elution & Concentration Enrichment->Elution Wash unbound components LC UPLC Separation Elution->LC Injection MS Tandem Mass Spectrometry (MS/MS) LC->MS Electrospray Ionization Quant Quantification MS->Quant Peak Area Ratio Report Reporting Quant->Report Concentration Calculation

Figure 1: A schematic overview of the analytical workflow.

Detailed Protocols

Sample Preparation: The Foundation of Accurate Quantification

The complexity of biological matrices necessitates a robust sample preparation strategy to isolate the target analyte and remove interfering substances.[10][11] For a large peptide like Big ET-1, which is often present at low concentrations, immunoaffinity enrichment is a highly effective technique for selective purification.[12][13]

Rationale for Immunoaffinity Enrichment: This technique utilizes antibodies specific to Big ET-1 to capture the analyte from the sample matrix.[12][14] This approach significantly enhances the signal-to-noise ratio by removing abundant proteins and other interfering components that can cause ion suppression in the mass spectrometer.[10]

Protocol: Immunoaffinity Enrichment of Rat Big ET-1

Materials:

  • Anti-Big ET-1 (rat) antibody

  • Protein A/G magnetic beads

  • Wash Buffer 1: PBS with 0.05% Tween-20

  • Wash Buffer 2: 50 mM Ammonium Bicarbonate

  • Elution Buffer: 0.1% Trifluoroacetic Acid (TFA) in 50% Acetonitrile

  • Internal Standard (IS): Stable isotope-labeled Big ET-1 (or a suitable analogue)

  • Rat plasma samples collected in K₂EDTA tubes

Procedure:

  • Antibody Immobilization:

    • Resuspend the magnetic beads and transfer 50 µL to a microcentrifuge tube.

    • Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

    • Wash the beads twice with 200 µL of Wash Buffer 1.

    • Resuspend the beads in 100 µL of PBS and add an optimized amount of the anti-Big ET-1 antibody.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow the antibody to bind to the beads.

    • Pellet the beads using the magnetic rack and discard the supernatant.

    • Wash the antibody-coated beads three times with Wash Buffer 1 to remove any unbound antibody.

  • Sample Incubation:

    • To 500 µL of rat plasma, add the internal standard to a final concentration of 1 ng/mL.

    • Add the plasma sample to the tube containing the antibody-coated beads.

    • Incubate for 2-4 hours (or overnight) at 4°C with gentle rotation to allow the Big ET-1 to bind to the antibodies.

  • Washing:

    • Pellet the beads on the magnetic rack and discard the plasma supernatant.

    • Wash the beads three times with 500 µL of Wash Buffer 1.

    • Wash the beads twice with 500 µL of Wash Buffer 2 to remove detergents and salts.

  • Elution and Concentration:

    • Add 50 µL of Elution Buffer to the beads and vortex for 1 minute to elute the bound Big ET-1 and internal standard.

    • Pellet the beads and carefully transfer the eluate to a clean tube.

    • Dry the eluate in a vacuum centrifuge.

    • Reconstitute the sample in 50 µL of mobile phase A (see LC-MS/MS parameters) for injection.

LC-MS/MS Analysis: High-Resolution Separation and Sensitive Detection

The analysis of the enriched Big ET-1 sample is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Rationale for UPLC and Tandem Mass Spectrometry: Ultra-performance liquid chromatography (UPLC) provides high-resolution separation of peptides, which is crucial for distinguishing Big ET-1 from any co-eluting species. Tandem mass spectrometry (MS/MS) offers exceptional sensitivity and specificity through the use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and internal standard.[15]

Instrumentation and Parameters:

ParameterRecommended SettingRationale
LC System High-performance UPLC systemFor optimal peak resolution and shorter run times.
Column C18 reversed-phase, 2.1 x 50 mm, 1.7 µmStandard for peptide separations, providing good retention and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ionization and is compatible with mass spectrometry.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the peptide from the reversed-phase column.
Gradient 5-45% B over 10 minutesA gradual gradient is necessary to ensure good separation of the large peptide.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temperature 40°CImproves peak shape and reproducibility.
Injection Volume 10 µLA larger injection volume can be used for concentrated samples to enhance sensitivity.
MS System Triple Quadrupole Mass SpectrometerIdeal for targeted quantification using SRM/MRM.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is the standard for ionizing peptides, and positive mode is used to detect protonated molecules.[17]
MRM Transitions To be determined empiricallyPrecursor ions (multiple charge states) and their most intense, specific fragment ions should be optimized for both Big ET-1 and the internal standard.
Collision Energy To be optimized for each transitionEnsures efficient fragmentation of the precursor ions.

MRM Transition Optimization: The selection of optimal MRM transitions is critical for the sensitivity and specificity of the assay. This involves infusing a standard solution of rat Big ET-1 into the mass spectrometer to identify the most abundant precursor ion charge states (e.g., [M+3H]³⁺, [M+4H]⁴⁺, [M+5H]⁵⁺) and their most intense and specific fragment ions upon collision-induced dissociation. At least two to three transitions should be monitored for both the analyte and the internal standard to ensure confident identification and quantification.

Data Analysis and Quantification

The quantification of Big ET-1 is achieved by calculating the peak area ratio of the analyte to the internal standard.[18] A calibration curve is constructed by analyzing a series of calibration standards prepared in a surrogate matrix (e.g., buffer or stripped plasma) with known concentrations of Big ET-1 and a constant concentration of the internal standard.

Data Processing Steps:

  • Integrate the peak areas for all MRM transitions of Big ET-1 and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample and standard.

  • Plot the peak area ratio against the known concentrations of the calibration standards.

  • Perform a linear regression analysis (typically with 1/x or 1/x² weighting) to generate a calibration curve.

  • Determine the concentration of Big ET-1 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Acceptance Criteria for a Validated Assay: The performance of the assay should be validated according to established guidelines. Key parameters to assess include:

ParameterAcceptance CriteriaReference
Linearity (r²) ≥ 0.99[6]
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)[6]
Precision (CV%) ≤ 15% (≤ 20% at the LLOQ)[3][6]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision[3]
Recovery Consistent and reproducible across the concentration range[6]
Matrix Effect Minimal and compensated for by the internal standard[3]

Troubleshooting Common Challenges

The analysis of large peptides like Big ET-1 can present several challenges.[19][20][21]

IssuePotential CauseRecommended Solution
Low Signal Intensity - Inefficient ionization- Poor fragmentation- Sample loss during preparation- Optimize ESI source parameters (e.g., capillary voltage, gas flow).- Optimize collision energy for MRM transitions.- Use low-binding tubes and pipette tips; ensure efficient immunoaffinity capture.
Poor Peak Shape - Inappropriate LC gradient- Column degradation- Sample matrix effects- Optimize the gradient to ensure proper elution.- Replace the analytical column.- Improve sample cleanup to remove interfering substances.
High Variability - Inconsistent sample preparation- Instability of the analyte- Standardize all sample preparation steps; consider automation.- Keep samples at 4°C during processing and analyze promptly; perform stability tests.
Interference Peaks - Co-eluting species- Cross-reactivity in immunoaffinity step- Optimize the LC gradient for better separation.- Ensure the antibody used is highly specific for rat Big ET-1.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the sensitive and specific quantification of rat Big Endothelin-1 (1-39) using an LC-MS/MS-based workflow. By combining a highly selective immunoaffinity enrichment sample preparation with the power of tandem mass spectrometry, this method overcomes many of the challenges associated with the analysis of large peptides in complex biological matrices. The provided guidelines for method validation and troubleshooting will enable researchers to generate high-quality, reliable data for their preclinical studies, ultimately contributing to a better understanding of the endothelin system and the development of novel therapeutics.

References

  • ResearchGate. (2010). Determination of endothelin-1 in rats using a high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2017). Ultra-sensitive and selective quantification of endothelin-1 in human plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Big endothelin-1 (1-39) (Rat). Retrieved from [Link]

  • IBL-America. (n.d.). Endothelin-1 (Big) (Rat). Retrieved from [Link]

  • National Institutes of Health. (2012). Peptide immunoaffinity enrichment coupled with mass spectrometry for peptide and protein quantification. Retrieved from [Link]

  • JoVE. (2022). Peptide Immunoaffinity Enrichment Coupled With Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2003). Challenges in mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Retrieved from [Link]

  • Circulation Research. (1999). Vascular Matrix Metalloproteinase-2 Cleaves Big Endothelin-1 Yielding a Novel Vasoconstrictor. Retrieved from [Link]

  • Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • YouTube. (2018). Internal Standard Options for Peptide LC-MS Quantification - Part 1. Retrieved from [Link]

  • ResearchGate. (2019). Isolation of HLA Bound Peptides by Immunoaffinity Capture and Identification by Mass Spectrometry. Retrieved from [Link]

  • AACC. (2017). Using Big Data for LC-MS/MS Quality Analysis. Retrieved from [Link]

  • JoVE. (2011). Quantification of Proteins Using Peptide Immunoaffinity Enrichment Coupled with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2012). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Retrieved from [Link]

  • BioPharm International. (2017). Mass Spectrometry Measures Up to Analytical Challenges. Retrieved from [Link]

  • University of Delaware. (n.d.). Sample Preparation Guide - Proteins & Peptides - Mass Spectrometry. Retrieved from [Link]

  • Frontiers of Oncology. (2024). Mass Spec in the Clinic: What's the Challenge?. Retrieved from [Link]

  • National Institutes of Health. (1994). Metabolism of endothelin-1 and big endothelin-1 by recombinant neutral endopeptidase EC.3.4.24.11. Retrieved from [Link]

  • PubMed. (2003). Challenges in mass spectrometry. Retrieved from [Link]

  • Journal of Clinical Investigation. (1991). Endothelin Action in Rat Liver. Retrieved from [Link]

  • Biomedica. (n.d.). Big ET1 ELISA kit (Human Big Endothelin-1). Retrieved from [Link]

Sources

Application Note & Protocol: Establishing a Rat Model of Hypertension Using Big Endothelin-1 (1-39)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Big Endothelin-1-Driven Model of Hypertension

The endothelin (ET) system is a critical regulator of vascular tone and blood pressure. Endothelin-1 (ET-1), a 21-amino acid peptide, is the most potent endogenous vasoconstrictor known and plays a significant role in the pathophysiology of hypertension.[1] In vivo, ET-1 is produced from its biologically inactive precursor, Big Endothelin-1 (Big ET-1), a 38 or 39-amino acid peptide, through proteolytic cleavage by endothelin-converting enzymes (ECEs).[1] This conversion is the rate-limiting step in the production of active ET-1.

Studying the effects of sustained high levels of ET-1 is crucial for understanding its role in hypertension and for the development of novel therapeutics. While direct administration of ET-1 can induce acute hypertension, using its precursor, Big ET-1, offers a more physiologically relevant model. The gradual and sustained conversion of Big ET-1 to ET-1 in various tissues can mimic the chronic overexpression of the endothelin system observed in several forms of experimental and human hypertension.[2] This application note provides a detailed protocol for establishing a rat model of hypertension through the continuous administration of rat Big Endothelin-1 (1-39).

Mechanism of Action: From Big ET-1 to Vasoconstriction

The hypertensive effects of Big ET-1 are mediated by its conversion to ET-1.[3] This process primarily occurs in the vasculature, particularly in the lungs and liver, where ECEs are abundant.[4] Once formed, ET-1 exerts its potent vasoconstrictor effects by binding to two main G-protein coupled receptor subtypes: ETA and ETB receptors.

  • ETA Receptors: Located on vascular smooth muscle cells, their activation leads to a sustained increase in intracellular calcium, resulting in profound vasoconstriction.[5]

  • ETB Receptors: These receptors have a dual role. On vascular smooth muscle cells, they also mediate vasoconstriction. However, on endothelial cells, their activation stimulates the release of vasodilators like nitric oxide (NO) and prostacyclin, which can counteract the vasoconstrictor effects.[5]

In the context of hypertension, the effects of ET-1 on ETA receptors on smooth muscle cells are predominant, leading to increased total peripheral resistance and elevated blood pressure.[6]

ET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Big ET-1 Big ET-1 ECE ECE Big ET-1->ECE Conversion ET-1 ET-1 ETB_endo ETB Receptor ET-1->ETB_endo Binding ETA ETA Receptor ET-1->ETA Binding ETB_smc ETB Receptor ET-1->ETB_smc Binding ECE->ET-1 NO_PGI2 NO & PGI2 ETB_endo->NO_PGI2 Stimulates Release Vasoconstriction Vasoconstriction NO_PGI2->Vasoconstriction Counteracts Ca_increase Increased Intracellular Ca2+ ETA->Ca_increase ETB_smc->Ca_increase Ca_increase->Vasoconstriction experimental_workflow cluster_prep Preparation Phase cluster_induction Hypertension Induction cluster_monitoring Monitoring & Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Telemetry_Implant Radiotelemetry Implant (Optional, Gold Standard) Animal_Acclimation->Telemetry_Implant Recovery Surgical Recovery (1 week) Telemetry_Implant->Recovery Baseline_BP Baseline Blood Pressure Measurement (3-5 days) Recovery->Baseline_BP Pump_Prep Prepare Big ET-1 Solution & Prime Osmotic Pump Baseline_BP->Pump_Prep Pump_Implant Subcutaneous Implantation of Osmotic Pump Pump_Prep->Pump_Implant BP_Monitoring Continuous/Daily Blood Pressure Monitoring (14 days) Pump_Implant->BP_Monitoring Data_Analysis Data Analysis (MAP, SBP, DBP) BP_Monitoring->Data_Analysis Endpoint Terminal Endpoint & Tissue Collection Data_Analysis->Endpoint

Sources

Troubleshooting & Optimization

Technical Support Center: BIG ENDOTHELIN-1 (1-39) (RAT) ELISA Kit

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the BIG ENDOTHELIN-1 (1-39) (RAT) ELISA kit. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on field-proven insights to ensure you achieve accurate and reproducible results.

Understanding Big Endothelin-1 (Big ET-1)

Big Endothelin-1 (Big ET-1) is the 38-amino acid precursor to the potent vasoconstrictor, Endothelin-1 (ET-1).[1][2] Synthesized and secreted by vascular endothelial and smooth muscle cells, Big ET-1 is cleaved by the endothelin-converting enzyme (ECE) to produce the biologically active ET-1.[2] Due to its longer half-life and equimolar production with ET-1, Big ET-1 is often considered a more stable and reliable biomarker in various physiological and pathological states.[1] This ELISA kit is designed for the quantitative measurement of rat Big ET-1 in samples such as serum, plasma, cell culture supernatants, and tissue extracts.[2]

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions you might have while using the BIG ENDOTHELIN-1 (1-39) (RAT) ELISA kit.

Q1: What are the recommended sample types for this kit?

This kit is intended for the analysis of rat Big ET-1 in cell culture supernatants, tissue extracts, serum, and plasma.[2]

Q2: What is the typical sensitivity and dynamic range of this assay?

The sensitivity, or lower limit of detection, is approximately 0.69 pg/mL. The dynamic range for this assay is typically between 0.78 – 100.0 pg/mL.[2]

Q3: How should I prepare my samples?

  • Serum: Allow blood to clot for at least 30 minutes at room temperature, then centrifuge at 1,000 x g for 20 minutes.[3][4]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant and centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[3][4]

  • Cell Culture Supernatants: Centrifuge to remove any cellular debris.[4]

  • Tissue Homogenates: The preparation protocol will vary depending on the tissue type. Generally, tissues should be rinsed in ice-cold PBS to remove excess blood, weighed, and then homogenized in a suitable lysis buffer.[3][5]

Important: Avoid repeated freeze-thaw cycles for all sample types.[3][4][6] If not assayed immediately, aliquot and store samples at -20°C or -80°C.[3][4][6]

Q4: Can I use samples with hemolysis or lipemia?

It is not recommended. Lipemic or hemolyzed samples may lead to erroneous results.[6]

Comprehensive Troubleshooting Guide

This section provides a detailed, issue-by-issue guide to resolving common problems encountered during the ELISA procedure.

Problem 1: Poor Standard Curve

A reliable standard curve is the cornerstone of an accurate ELISA. A poor standard curve can manifest as a low R-squared value (ideally >0.99), inconsistent optical density (OD) readings, or a curve that doesn't fit the expected sigmoidal shape.[7]

Standard Curve Preparation Workflow Standard Curve Preparation Workflow cluster_prep Preparation cluster_pipetting Pipetting cluster_analysis Analysis Reconstitute Reconstitute Lyophilized Standard Vortex Vortex/Mix Thoroughly Reconstitute->Vortex SerialDilute Perform Serial Dilutions Vortex->SerialDilute Calibrate Use Calibrated Pipettes Tips Change Tips for Each Standard Calibrate->Tips Bubbles Avoid Air Bubbles Tips->Bubbles CurveFit Use Appropriate Curve Fitting Model (e.g., 4-PL) CheckDuplicates Check CV% of Duplicates CurveFit->CheckDuplicates

Caption: A workflow for preparing and analyzing a reliable standard curve.

Potential Cause Explanation Solution
Pipetting Error Inaccurate pipetting during the serial dilution of the standard is a very common source of error.[7][8] This can lead to an incorrect concentration for each point on the curve.- Ensure pipettes are properly calibrated. - Use fresh pipette tips for each dilution step. - When using multichannel pipettes, ensure all channels are dispensing equal volumes.[7]
Improper Reconstitution or Degraded Standard If the lyophilized standard is not fully reconstituted or has degraded due to improper storage, the starting concentration will be incorrect, affecting all subsequent dilutions.[7][8]- Follow the manufacturer's instructions for reconstitution precisely. - Ensure the standard is stored at the recommended temperature and avoid repeated freeze-thaw cycles.[7]
Incorrect Dilution Calculations Simple mathematical errors can lead to an inaccurate dilution series.- Double-check all calculations before preparing the dilutions.[7][8][9]
Incomplete Mixing Failure to thoroughly mix the standard at each dilution step will result in a non-homogenous solution and inaccurate concentrations.- Vortex or gently pipette up and down to mix each dilution thoroughly before proceeding to the next.[10]
Problem 2: High Background

High background is characterized by high OD readings in the blank or zero-standard wells, which can mask the true signal from the samples.[11][12]

High Background Troubleshooting High Background Troubleshooting cluster_washing Washing Issues cluster_blocking Blocking Issues cluster_reagents Reagent Issues cluster_incubation Incubation Issues Start High Background Observed CheckWashing Review Washing Protocol Start->CheckWashing CheckBlocking Evaluate Blocking Step CheckWashing->CheckBlocking Washing OK InsufficientWashing Insufficient Washing? CheckWashing->InsufficientWashing CheckReagents Inspect Reagents CheckBlocking->CheckReagents Blocking OK InadequateBlocking Inadequate Blocking? CheckBlocking->InadequateBlocking CheckIncubation Verify Incubation Conditions CheckReagents->CheckIncubation Reagents OK ContaminatedSubstrate Contaminated Substrate? CheckReagents->ContaminatedSubstrate TempTooHigh Temperature Too High? CheckIncubation->TempTooHigh WasherPerformance Poor Washer Performance? InsufficientWashing->WasherPerformance No IncreaseWashes Increase Wash Cycles/Volume InsufficientWashing->IncreaseWashes Yes CheckWasher Check/Clean Plate Washer WasherPerformance->CheckWasher Yes OptimizeBlocking Increase Blocking Time/Concentration InadequateBlocking->OptimizeBlocking Yes ExcessiveAntibody Excessive Antibody Concentration? ContaminatedSubstrate->ExcessiveAntibody No UseFreshSubstrate Use Fresh, Colorless Substrate ContaminatedSubstrate->UseFreshSubstrate Yes TitrateAntibody Titrate Antibody Concentration ExcessiveAntibody->TitrateAntibody Yes TimeTooLong Time Too Long? TempTooHigh->TimeTooLong No OptimizeTemp Adhere to Recommended Temperature TempTooHigh->OptimizeTemp Yes OptimizeTime Reduce Incubation Time TimeTooLong->OptimizeTime Yes

Caption: A decision tree to diagnose and resolve high background issues.

Potential Cause Explanation Solution
Insufficient Washing Inadequate removal of unbound antibodies and reagents is a primary cause of high background.[10][11][12]- Increase the number of wash cycles (e.g., from 3 to 5). - Ensure each well is completely filled with wash buffer (at least 300 µL).[12] - At the end of each wash, invert the plate and tap it firmly on absorbent paper to remove all residual buffer.[9]
Inadequate Blocking The blocking buffer is crucial for preventing non-specific binding of antibodies to the plate surface.[13]- Ensure the blocking step is performed for the recommended time and at the correct temperature. - If the problem persists, consider using a different blocking reagent.[13]
Excessive Antibody Concentration Using too high a concentration of the detection antibody can lead to non-specific binding.- Titrate the detection antibody to find the optimal concentration that provides a good signal-to-noise ratio.[10]
Contaminated Reagents Contamination of the TMB substrate or wash buffer can cause a color change in the absence of the target analyte.[10][11]- The TMB substrate should be colorless before use.[11] - Always use fresh, sterile pipette tips and reservoirs for each reagent.[9]
Incubation Time or Temperature Too High Excessive incubation times or temperatures can increase non-specific binding.[10]- Adhere strictly to the incubation times and temperatures specified in the kit protocol.[10]
Problem 3: Weak or No Signal

This issue arises when the OD readings for the standards and samples are very low or indistinguishable from the background.

Potential Cause Explanation Solution
Reagent Omission or Incorrect Order Forgetting a key reagent (e.g., detection antibody, TMB substrate) or adding them in the wrong sequence will prevent the assay from working.[3][14]- Carefully review the protocol and create a checklist to ensure all steps are performed in the correct order.[10][14]
Expired or Improperly Stored Reagents The activity of antibodies and enzymes can diminish over time, especially if not stored correctly.[9][10]- Check the expiration dates on all kit components.[9] - Ensure the kit has been stored at the recommended temperature (typically 2-8°C).[2][9]
Insufficient Incubation Time or Temperature Inadequate incubation can lead to incomplete binding of antibodies to the target analyte.- Follow the recommended incubation times and temperatures.[10] If the signal is consistently low, you may consider extending the incubation time slightly, but be mindful of potentially increasing the background.
Target Analyte Concentration Below Detection Limit The concentration of Big ET-1 in your samples may be too low for the kit to detect.- Concentrate your samples if possible. - Ensure you are using the appropriate sample type for which the kit is validated.[10]
Presence of Enzyme Inhibitors Certain substances, like sodium azide, can inhibit the activity of Horseradish Peroxidase (HRP), which is commonly used in ELISA kits.[4][12][14]- Avoid using buffers or preservatives containing sodium azide.[4][14]
Problem 4: High Variability (Poor Reproducibility)

High variability is indicated by a high coefficient of variation (CV%) between replicate wells.

Minimizing Assay Variability Workflow for Minimizing Assay Variability cluster_pipetting Consistent Pipetting cluster_environment Controlled Environment cluster_reagents Reagent Handling CalibratedPipettes Use Calibrated Pipettes ConsistentTechnique Consistent Pipetting Technique CalibratedPipettes->ConsistentTechnique TipChanges Change Tips Between Samples ConsistentTechnique->TipChanges StableTemp Stable Incubation Temperature AvoidEdgeEffects Avoid Edge Effects StableTemp->AvoidEdgeEffects PlateSealers Use Fresh Plate Sealers AvoidEdgeEffects->PlateSealers ThoroughMixing Thoroughly Mix Reagents RoomTemp Bring Reagents to Room Temperature ThoroughMixing->RoomTemp

Caption: A workflow highlighting key areas to focus on for minimizing variability.

Potential Cause Explanation Solution
Inconsistent Pipetting Variations in the volume of reagents or samples added to different wells will lead to inconsistent results.[10]- Use calibrated pipettes and a consistent pipetting technique for all wells.[10] - Ensure there are no air bubbles in the pipette tips before dispensing.[7][9]
Inadequate Washing Inconsistent washing across the plate can leave varying amounts of unbound reagents in the wells.- If using an automated plate washer, ensure all ports are clean and dispensing evenly.[10][11] - If washing manually, be consistent with the force and number of washes for each well.
Temperature Gradients (Edge Effects) Wells on the outer edges of the plate may experience different temperatures than the inner wells, leading to "edge effects".[10]- Ensure the plate is sealed properly during incubations to maintain a uniform temperature.[9][10] - Avoid stacking plates during incubation.[9][10] - You can also fill the outer wells with buffer or a blank sample to help normalize the temperature across the plate.
Cross-Contamination Contamination between wells can occur from splashing or reusing pipette tips.[10]- Be careful when adding reagents to avoid splashing. - Always use a fresh pipette tip for each sample and reagent.[7][9]

By systematically addressing these potential issues, you can significantly improve the quality and reliability of your results with the BIG ENDOTHELIN-1 (1-39) (RAT) ELISA kit.

References

  • Rockland Immunochemicals, Inc. ELISA Kit Troubleshooting. [Link]

  • ALPCO Diagnostics. Endothelin ELISA (Big). [Link]

  • Abbexa. Rat Big Endothelin-1 ELISA Kit (ET-1). [Link]

  • Biomedica. Big ET1 ELISA kit (Human Big Endothelin-1). [Link]

  • Biocompare. ELISA Troubleshooting Guide. [Link]

  • ABclonal. ELISA Troubleshooting Guide. [Link]

  • Sino Biological. ELISA Troubleshooting: High Background. [Link]

  • Bio-Techne. ELISA Troubleshooting Guide. [Link]

  • Diagnopal. ELISA Standard Curve Problems and Troubleshooting. [Link]

  • Cloud-Clone Corp. ELISA Kit for Endothelin 1 (EDN1). [Link]

  • AFG Scientific. Human Endothelin 1,ET-1 Elisa Kit. [Link]

  • Byabscience. Bovine Endothelin 1 (ET-1) ELISA Kit Instructions for Use. [Link]

  • Cusabio. rat Endothelin 1 (ET-1) ELISA Kit. [Link]

  • American Research Products. ELISA troubleshooting tips – Poor standard curve. [Link]

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Validation & Comparative

A Head-to-Head Comparison for Researchers: Big Endothelin-1 (1-39) (Rat) vs. Endothelin-1

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in cardiovascular physiology and pharmacology, understanding the nuanced differences between Endothelin-1 (ET-1) and its precursor, Big Endothelin-1 (Big ET-1), is critical for experimental design and data interpretation. While intricately linked through biosynthesis, these two peptides exhibit markedly different activity profiles. This guide provides an in-depth, objective comparison of their biological activities, supported by experimental data, to aid scientists in selecting the appropriate molecule for their research needs.

From Precursor to Potent Vasoconstrictor: The Endothelin Biosynthetic Pathway

Endothelin-1, a 21-amino acid peptide, is renowned as one of the most potent endogenous vasoconstrictors discovered to date.[1][2][3] Its synthesis is a tightly regulated, multi-step process that begins with the transcription and translation of the preproendothelin-1 gene. The resulting protein is processed to yield Big ET-1, a 39-amino acid peptide in rats, which is considered a relatively inactive intermediate.[1] The final, critical step in the activation of the endothelin system is the cleavage of Big ET-1 by endothelin-converting enzyme (ECE) to produce the highly active ET-1.[1][4][5] This conversion is a key regulatory point, and much of the biological activity observed upon administration of Big ET-1 in vivo is attributable to its conversion to ET-1.[6][7]

At a Glance: Key Differentiators in Activity

FeatureBig Endothelin-1 (1-39) (Rat)Endothelin-1 (Rat)
Primary Role Prohormone, precursor to ET-1Potent vasoconstrictor, neurotransmitter
Receptor Binding Affinity (Ki, rat lung tissue) ~10⁻⁸ M[8]~10⁻¹⁰ M[8]
In Vivo Potency (Renal Vasoconstriction, ED50) ~692 pmol/kg[6]~99 pmol/kg[6]
In Vitro Potency (Isolated Perfused Kidney) ~175-fold less potent than ET-1[6]High potency
Onset of Action Slow and gradual[6]Rapid and potent
Mechanism of Action Weak direct agonist activity; primarily indirect via conversion to ET-1Direct, high-affinity agonist for ETA and ETB receptors

Deep Dive into Comparative Biological Activity

The disparity in biological activity between Big ET-1 and ET-1 stems from their differential affinity for endothelin receptors (ETA and ETB) and the necessity of enzymatic conversion for Big ET-1 to exert its full effects.

Receptor Binding Affinity: A Tale of Two Affinities

The cornerstone of ET-1's potent activity is its high affinity for both ETA and ETB receptors. In contrast, Big ET-1 exhibits a significantly lower affinity. Studies using rat lung tissue have demonstrated that the inhibition constant (Ki) for Big ET-1 is approximately 10⁻⁸ M, whereas for ET-1, it is around 10⁻¹⁰ M.[8] This 100-fold difference in binding affinity is a primary reason for the observed disparity in their direct biological effects.

In Vitro Vasoconstrictor Activity: The Power of Conversion

In isolated tissue preparations where enzymatic conversion can still occur, Big ET-1 can induce vasoconstriction, albeit with significantly lower potency and a slower onset compared to ET-1. In the isolated perfused rat kidney, ET-1 is approximately 175 times more potent at inducing vasoconstriction than Big ET-1.[6] The delayed and less potent response to Big ET-1 in such systems is consistent with a mechanism requiring its conversion to the more active ET-1.

In Vivo Hemodynamic Effects: A Complex Interplay

When administered in vivo, the effects of Big ET-1 are a composite of its weak intrinsic activity and the potent effects of its conversion product, ET-1. In anesthetized rats, Big ET-1 was found to be approximately five times less potent than ET-1 in its effects on cardiac output, heart rate, and stroke volume.[9] Interestingly, at doses that produced equivalent reductions in cardiac output, Big ET-1 elicited a more pronounced increase in mean arterial pressure, suggesting differential effects on systemic vascular resistance.[9]

Further studies in rats have shown that the pressor effect of intravenously administered Big ET-1 can be completely abolished by phosphoramidon, an inhibitor of ECE.[6] This provides strong evidence that the majority of the in vivo vasoconstrictor activity of circulating Big ET-1 is dependent on its conversion to ET-1.

Signaling Pathways and Experimental Workflows

The activation of ETA and ETB receptors by ET-1 on vascular smooth muscle cells initiates a well-characterized signaling cascade, leading to a rise in intracellular calcium ([Ca²⁺]i) and subsequent vasoconstriction.

cluster_0 Endothelin Biosynthesis cluster_1 Signal Transduction Prepro-ET-1 Prepro-ET-1 Big ET-1 Big ET-1 Prepro-ET-1->Big ET-1 Proteolytic Cleavage ECE ECE Big ET-1->ECE ET-1 ET-1 ECE->ET-1 Conversion ET-1_bind ET-1 Receptor ETA/ETB Receptor ET-1_bind->Receptor Gq Gq Protein Activation Receptor->Gq PLC PLC Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca2+ Release from SR IP3->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction

Caption: Endothelin-1 biosynthesis and signaling pathway leading to vasoconstriction.

Experimental Protocols

To empirically determine the differential activities of Big ET-1 and ET-1, the following experimental protocols are recommended.

In Vitro Vasoconstriction Assay Using Isolated Rat Aortic Rings

This assay directly measures the contractile force generated by arterial smooth muscle in response to agonist stimulation.

Methodology:

  • Tissue Preparation: Euthanize a male Sprague-Dawley rat and carefully excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit buffer.

  • Ring Preparation: Under a dissecting microscope, remove adhering connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability. Wash out the KCl and allow the rings to return to baseline.

  • Dose-Response Curve Generation:

    • For Endothelin-1 , cumulatively add ET-1 to the organ baths in increasing concentrations (e.g., 10⁻¹¹ M to 10⁻⁷ M).

    • For Big Endothelin-1 , use a separate set of rings and add Big ET-1 in a higher concentration range (e.g., 10⁻⁹ M to 10⁻⁵ M).

  • Data Analysis: Record the contractile force generated at each concentration. Plot the concentration-response curves and calculate the EC₅₀ (the concentration that produces 50% of the maximal response) for each peptide.

Intracellular Calcium Mobilization Assay in Cultured Rat Aortic Smooth Muscle Cells (RASMCs)

This assay quantifies the increase in intracellular calcium, a key second messenger in ET-1 signaling.

Methodology:

  • Cell Culture: Culture RASMCs on glass coverslips until they reach 70-80% confluency.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), in a suitable buffer for 30-60 minutes at 37°C.[10][11][12][13]

  • Washing: Wash the cells with buffer to remove excess dye.

  • Imaging: Mount the coverslip on the stage of a fluorescence microscope equipped for ratiometric imaging.

  • Baseline Measurement: Perfuse the cells with buffer and record the baseline Fura-2 fluorescence ratio (340/380 nm excitation).

  • Stimulation and Recording:

    • Introduce Endothelin-1 (e.g., at its EC₅₀ for vasoconstriction) into the perfusion system and record the change in the fluorescence ratio over time.

    • In a separate experiment, stimulate with Big Endothelin-1 at a higher concentration and record the response.

  • Data Analysis: Quantify the peak and sustained increase in the Fura-2 ratio, which corresponds to the change in intracellular calcium concentration.

cluster_0 Vasoconstriction Assay Workflow cluster_1 Calcium Mobilization Assay Workflow A Isolate Rat Aorta B Prepare Aortic Rings A->B C Mount in Organ Bath B->C D Equilibrate C->D E Generate Dose-Response Curves (ET-1 vs Big ET-1) D->E F Calculate EC50 E->F G Culture RASMCs H Load with Fura-2 AM G->H I Establish Baseline Fluorescence H->I J Stimulate with Peptides (ET-1 vs Big ET-1) I->J K Record Fluorescence Change J->K L Quantify [Ca2+]i Increase K->L

Caption: Experimental workflows for comparing the activities of ET-1 and Big ET-1.

Conclusion and Recommendations for Researchers

The experimental evidence unequivocally demonstrates that Endothelin-1 is a direct, potent agonist, while Big Endothelin-1 (1-39) (rat) is a weak agonist whose primary in vivo activity is contingent upon its conversion to ET-1.

  • For researchers investigating the direct cellular effects of endothelin receptor activation, Endothelin-1 is the agonist of choice due to its high affinity and potency.

  • Big Endothelin-1 is a valuable tool for studying the activity of endothelin-converting enzyme and the overall regulation of the endothelin system. Its longer half-life in circulation also makes it a more stable marker for assessing the activation state of the endothelin system in vivo.

A thorough understanding of these fundamental differences is paramount for the design of robust experiments and the accurate interpretation of results in the field of cardiovascular research.

References

  • Kallam, R., & Dandu, L. (2023). Physiology, Endothelin. In StatPearls. StatPearls Publishing. [Link]

  • Pollock, D. M., & Opgenorth, T. J. (1991). Comparison of the hemodynamic effects of endothelin-1 and big endothelin-1 in the rat. Biochemical and Biophysical Research Communications, 179(2), 1122–1126. [Link]

  • Loutzenhiser, R., & Epstein, M. (1990). Comparative sensitivities of isolated rat renal arterioles to endothelin. Hypertension, 15(6_pt_2), 759–766. [Link]

  • Helms, C. C., & Breyer, M. D. (1995). Intracellular Calcium Changes in Rat Aortic Smooth Muscle Cells in Response to Fluid Flow. American Journal of Physiology-Cell Physiology, 268(3), C685–C693. [Link]

  • Stow, L. R., Jacobs, M. E., Wingo, C. S., & Cain, B. D. (2011). Endothelin-1 gene regulation. American Journal of Physiology. Renal Physiology, 301(1), F1–F15. [Link]

  • Gellai, M., De Wolf, R., Pullen, M., & Nambi, P. (1994). Evidence for a direct vasoconstrictor effect of big endothelin-1 in the rat kidney. Journal of the American Society of Nephrology, 5(4), 1047–1052. [Link]

  • Kuc, R. E., Karet, F. E., & Davenport, A. P. (2015). Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis. Frontiers in Physiology, 6, 356. [Link]

  • REPROCELL. (2023, January 16). From rat aorta to resistance arteries: measuring vascular contractility. [Link]

  • Lomas, O., & Billa, P. S. (2022). Endothelin-1 in Health and Disease. International Journal of Molecular Sciences, 23(23), 15199. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Abdel-Halim, M. A. (2006). Effects of big endothelin-1 in comparison with endothelin-1 on the microvascular blood flow velocity and diameter of rat mesentery in vivo. Microvascular Research, 72(3), 133–141. [Link]

  • Tsutsumi, M., & Niwa, M. (1996). Endothelin-1 Binding to Endothelin Receptors in the Rat Anterior Pituitary Gland: Interaction in the Recognition of Endothelin-1 Between ETA and ETB Receptors. Japanese Journal of Pharmacology, 70(4), 325–334. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). endothelin-1. Retrieved from [Link]

  • Filep, J. G., & Foldes-Filep, E. (1994). Endothelin-1 enhances vascular permeability in the rat heart through the ETA receptor. British Journal of Pharmacology, 113(3), 733–736. [Link]

  • ICT. (2021, May 21). FURA-2 AM - Instructions. Retrieved from [Link]

  • Neuser, D., & Kirchengessner, M. (1990). 125I-endothelin-1 and 125I-big endothelin-1 in rat tissues: autoradiographic localization and receptor binding. Journal of Cardiovascular Pharmacology, 16 Suppl 6, S22–S25. [Link]

  • Chan, H. H., & Le, T. (2023). Long-Term Effects on Retinal Structure and Function in a Mouse Endothelin-1 Model of Retinal Ganglion Cell Degeneration. Translational Vision Science & Technology, 12(8), 21. [Link]

  • Eddahibi, S., Adnot, S., & Raffestin, B. (2002). Vasoconstrictor effect of endothelin-1 on hypertensive pulmonary arterial smooth muscle involves Rho-kinase and protein kinase C. American Journal of Physiology. Lung Cellular and Molecular Physiology, 283(2), L343–L351. [Link]

  • MacCumber, M. W., & D'Anna, S. A. (1995). Identification of Endothelin Receptor Subtypes in Rat Retina Using Subtype-Selective Ligands. Journal of Ocular Pharmacology and Therapeutics, 11(3), 221–232. [Link]

  • Burgos, M. F., et al. (2013). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 3(16), e866. [Link]

  • Kuc, R. E., Karet, F. E., & Davenport, A. P. (2015). Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis. Frontiers in Physiology, 6, 356. [Link]

  • Seo, B., Oemar, B. S., Siebenmann, R., von Segesser, L., & Lüscher, T. F. (1994). Both ETA and ETB receptors mediate contraction to endothelin-1 in human blood vessels. Circulation, 89(3), 1203–1208. [Link]

  • Bowen, C. (2022, November 1). Endothelin-1 contributes to vascular rupture risk in Vascular Ehlers Danlos syndrome mice. The VEDS Movement. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10. [Link]

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A Comparative Guide to the Vasopressor Effects of Big Endothelin-1 (1-39) (Rat) and Angiotensin II

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cardiovascular physiology, the regulation of blood pressure is orchestrated by a complex interplay of vasoactive peptides. Among the most potent are members of the endothelin and renin-angiotensin systems. This guide provides an in-depth, objective comparison of the effects of Big Endothelin-1 (1-39) (rat) and Angiotensin II on blood pressure, grounded in experimental data to inform cardiovascular research and drug development.

Unveiling the Protagonists: Two Potent Vasoconstrictors

Angiotensin II , an octapeptide, is the principal effector of the renin-angiotensin system and a well-established, potent vasoconstrictor that directly acts on vascular smooth muscle cells to elevate blood pressure.[1] Its effects are rapid and play a crucial role in the short-term regulation of arterial pressure and fluid balance.

Big Endothelin-1 (1-39) (rat) , a 39-amino acid peptide, is the biological precursor to Endothelin-1 (ET-1), the most potent endogenous vasoconstrictor known.[2] While Big ET-1 itself has less intrinsic activity, its conversion to ET-1 by endothelin-converting enzyme (ECE) in the vasculature leads to a powerful and sustained pressor response.[2] The clearance of Big ET-1 is significantly slower than that of ET-1, taking about 20 minutes in rodents, which contributes to its prolonged physiological effects.[3]

Mechanistic Deep Dive: Signaling Pathways to Vasoconstriction

The distinct signaling cascades initiated by Angiotensin II and the endothelin system converge on the fundamental process of vascular smooth muscle contraction, yet their upstream mechanisms and regulatory nuances differ significantly.

Angiotensin II Signaling: Angiotensin II exerts its primary vasoconstrictor effects through the Angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor (GPCR).[4][5] Upon binding, the AT1 receptor activates Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasoconstriction.[4]

Big Endothelin-1 and Endothelin-1 Signaling: The pressor effect of Big ET-1 is primarily mediated by its conversion to the highly active ET-1. ET-1 acts on two main GPCR subtypes: the ETA and ETB receptors, located on vascular smooth muscle cells.[6] Activation of both receptor subtypes leads to a potent and sustained vasoconstriction through Gq/11 protein activation, initiating the same PLC-IP3-DAG-Ca2+ cascade as Angiotensin II.[4] The synergistic effect of ET-1 and Angiotensin II on blood pressure has been observed in rats, with Angiotensin II enhancing ET-1-induced vasoconstriction by upregulating ETA receptor expression.[4][7]

cluster_AngII Angiotensin II Signaling Pathway cluster_ET Big Endothelin-1 / Endothelin-1 Signaling Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11_A Gq/11 AT1R->Gq11_A PLC_A Phospholipase C Gq11_A->PLC_A PIP2_A PIP2 PLC_A->PIP2_A hydrolyzes IP3_A IP3 PIP2_A->IP3_A DAG_A DAG PIP2_A->DAG_A SR_A Sarcoplasmic Reticulum IP3_A->SR_A activates PKC_A Protein Kinase C DAG_A->PKC_A Ca_A Ca²⁺ Release SR_A->Ca_A Calmodulin_A Calmodulin Ca_A->Calmodulin_A binds MLCK_A Myosin Light Chain Kinase Calmodulin_A->MLCK_A activates Contraction_A Vasoconstriction MLCK_A->Contraction_A phosphorylates myosin light chains BigET1 Big Endothelin-1 (1-39) ECE Endothelin-Converting Enzyme BigET1->ECE converted by ET1 Endothelin-1 ECE->ET1 ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Gq11_E Gq/11 ETAR->Gq11_E ETBR->Gq11_E PLC_E Phospholipase C Gq11_E->PLC_E PIP2_E PIP2 PLC_E->PIP2_E hydrolyzes IP3_E IP3 PIP2_E->IP3_E DAG_E DAG PIP2_E->DAG_E SR_E Sarcoplasmic Reticulum IP3_E->SR_E activates PKC_E Protein Kinase C DAG_E->PKC_E Ca_E Ca²⁺ Release SR_E->Ca_E Calmodulin_E Calmodulin Ca_E->Calmodulin_E binds MLCK_E Myosin Light Chain Kinase Calmodulin_E->MLCK_E activates Contraction_E Vasoconstriction MLCK_E->Contraction_E phosphorylates myosin light chains

Caption: Signaling pathways of Angiotensin II and Big Endothelin-1 leading to vasoconstriction.

Experimental Data: A Head-to-Head Comparison of Pressor Effects

Direct comparative studies providing full dose-response curves for Big ET-1 (1-39) and Angiotensin II on systemic blood pressure in rats are limited. However, by synthesizing data from multiple in vivo studies, we can construct a comparative overview of their pressor effects.

ParameterBig Endothelin-1 (1-39) (rat)Angiotensin II
Mechanism of Action Primarily indirect, through conversion to ET-1.[2]Direct action on AT1 receptors.[1]
Onset of Pressor Effect Slower, with a peak effect on renal vascular resistance observed at 15 minutes.[8]Rapid onset.
Duration of Action Prolonged, with a clearance time of approximately 20 minutes in rodents.[3]Shorter duration of action.
Potency (in vivo) ED50 for increased renal vascular resistance: 692 pmol/kg.[8]Infusion of 16.7 and 100 ng/min for 90 minutes increased Mean Arterial Pressure (MAP) by 40-50 mmHg.[9] Infusion of 350 ng/kg/min gradually increased MAP to 150 ± 18 mmHg over 8 days.[10][11]
Magnitude of Pressor Response Can produce a significant and sustained increase in blood pressure.Potent pressor agent, capable of causing substantial increases in blood pressure.[9]

Experimental Protocol: A Self-Validating System for Comparative Analysis

To facilitate a direct and robust comparison of the pressor effects of Big ET-1 (1-39) and Angiotensin II, the following detailed experimental protocol for an in vivo study in anesthetized rats is provided. This protocol is designed as a self-validating system, incorporating control groups and continuous monitoring to ensure data integrity.

Objective: To compare the dose-response and time-course of the effects of intravenous administration of Big Endothelin-1 (1-39) (rat) and Angiotensin II on mean arterial pressure (MAP) in anesthetized rats.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane, urethane)

  • Big Endothelin-1 (1-39) (rat)

  • Angiotensin II

  • Saline solution (0.9% NaCl)

  • Pressure transducer and data acquisition system

  • Intravenous catheters

  • Surgical instruments

  • Heating pad

Experimental Workflow:

Start Start AnimalPrep Animal Preparation (Anesthesia, Catheterization) Start->AnimalPrep Stabilization Stabilization Period (30 min) AnimalPrep->Stabilization Baseline Baseline BP Recording (15 min) Stabilization->Baseline Grouping Randomize into 3 Groups Baseline->Grouping Group1 Group 1: Vehicle (Saline) Grouping->Group1 Control Group2 Group 2: Big ET-1 (1-39) Grouping->Group2 Group3 Group 3: Angiotensin II Grouping->Group3 DoseAdmin Dose Administration (Increasing Doses) Group1->DoseAdmin Group2->DoseAdmin Group3->DoseAdmin BP_Monitoring Continuous BP Monitoring DoseAdmin->BP_Monitoring DataAnalysis Data Analysis (Dose-Response & Time-Course) BP_Monitoring->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for comparing the pressor effects of Big ET-1 and Angiotensin II.

Step-by-Step Methodology:

  • Animal Preparation:

    • Anesthetize the rat using a suitable anesthetic agent. The choice of anesthetic is critical as it can influence cardiovascular parameters.[12][13][14][15]

    • Maintain the rat's body temperature at 37°C using a heating pad.

    • Surgically implant catheters into the femoral artery for continuous blood pressure monitoring and the femoral vein for intravenous drug administration.

  • Stabilization and Baseline Recording:

    • Allow the animal to stabilize for at least 30 minutes after surgery and catheter placement.

    • Record baseline mean arterial pressure (MAP) for 15 minutes to ensure a stable starting point.

  • Drug Administration and Data Collection:

    • Randomly assign rats to one of three groups: Vehicle control (saline), Big Endothelin-1 (1-39), or Angiotensin II.

    • Administer increasing doses of the respective peptides or vehicle intravenously. A suggested dose range for a dose-response curve could be, for example, 10, 100, and 1000 pmol/kg for both peptides, administered as a bolus injection or continuous infusion.

    • Continuously record MAP throughout the experiment. Monitor the time to onset of the pressor response, the peak change in MAP, and the duration of the effect for each dose.

  • Data Analysis:

    • Calculate the change in MAP from baseline for each dose of Big ET-1 and Angiotensin II.

    • Construct dose-response curves by plotting the change in MAP against the log of the peptide dose.

    • Analyze the time-course of the pressor effect for each peptide at a selected dose.

    • Statistically compare the potency (ED50) and efficacy (maximum effect) of Big ET-1 and Angiotensin II.

Conclusion and Future Directions

Both Big Endothelin-1 (1-39) and Angiotensin II are powerful regulators of blood pressure, acting through distinct yet interconnected pathways. While Angiotensin II elicits a rapid and direct vasoconstriction, the effects of Big ET-1 are characterized by a slower onset and prolonged duration, owing to its conversion to the highly potent ET-1.

The provided experimental protocol offers a robust framework for researchers to conduct direct comparative studies, which are essential for a more precise understanding of their relative potencies and temporal effects. Such research is critical for the development of novel therapeutic strategies targeting the endothelin and renin-angiotensin systems for the management of cardiovascular diseases. The synergistic interactions between these two systems also warrant further investigation, as they may hold the key to more effective combination therapies for hypertension and related pathologies.[7]

References

  • Differential Effects of Angiotensin II Versus Endothelin-1 Inhibitions in Hypertrophic Left Ventricular Myocardium During Transition to Heart Failure. ([Link])

  • Analysis of Mechanisms for Increased Blood Pressure Variability in Rats Continuously Infused with Angiotensin II. ([Link])

  • (PDF) Analysis of Mechanisms for Increased Blood Pressure Variability in Rats Continuously Infused with Angiotensin II. ([Link])

  • Angiotensin II enhances endothelin-1-induced vasoconstriction through upregulating endothelin type A receptor. ([Link])

  • Integrative therapeutic strategies in chronic kidney disease: from precision to regeneration. ([Link])

  • Angiotensin II-induced hypertension in rats is only transiently accompanied by lower renal oxygenation. ([Link])

  • Pressor action of intravenous angiotensin II reduces drinking response in rats. ([Link])

  • Evidence for a direct vasoconstrictor effect of big endothelin-1 in the rat kidney. ([Link])

  • Endothelin-1 augments pressor response to angiotensin II infusion in rats. ([Link])

  • The Causal Relationship between Endothelin-1 and Hypertension: Focusing on Endothelial Dysfunction, Arterial Stiffness, Vascular Remodeling, and Blood Pressure Regulation. ([Link])

  • Time-course changes in plasma endothelin-1 and its effects on the mesenteric arterial bed in streptozotocin-induced diabetic rats. ([Link])

  • Systematic Review: Anesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI). ([Link])

  • Role of angiotensin II in arterial pressure and renal hemodynamics in rats with altered renal development: age- and sex-dependent differences. ([Link])

  • The Causal Relationship between Endothelin-1 and Hypertension: Focusing on Endothelial Dysfunction, Arterial Stiffness, Vascular Remodeling, and Blood Pressure Regulation - MDPI. ([Link])

  • Systematic Review: Anaesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)–Part A: Effects of Changes in Physiological Parameters. ([Link])

  • Concentration–response curves of enothelin-1 (ET-1) obtained in rat... ([Link])

  • Endothelin: 30 Years From Discovery to Therapy. ([Link])

  • Direct Vascular Effects of Angiotensin II (A Systematic Short Review). ([Link])

  • (PDF) Angiotensin II-induced hypertension in rats is only transiently accompanied by lower renal oxygenation. ([Link])

  • Effects of Anaesthetic Agents on Pressor Response to β-Blockers in the Rat | Journal of Pharmacy and Pharmacology | Oxford Academic. ([Link])

  • Endothelin receptor antagonists reduce the pressor effects of angiotensin II into the periaqueductal gray area of rats. ([Link])

  • Dose-response curves for angiotensin II and synthetic analogues in three types of smooth muscle. ([Link])

  • Pharmacological characterization of cardiovascular responses induced by endothelin-1 in the perfused rat heart. ([Link])

  • Vasoconstrictor and Pressor Effects of Des-Aspartate-Angiotensin I in Rat. ([Link])

  • (PDF) Systematic Review: Anesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)—Part B. ([Link])

  • A Comparison of Dobutamine, Norepinephrine, Vasopressin, and Hetastarch for the Treatment of Isoflurane-Induced Hypotension in Healthy, Normovolemic Dogs. ([Link])

  • Quantitative real-time measurement of endothelin-1-induced contraction in single non-activated hepatic stellate cells. ([Link])

  • Endothelin receptor blockade blunts the pressor response to acute stress in men and women with obesity. ([Link])

  • Screening of drug candidates against Endothelin-1 to treat hypertension using computational based approaches: Molecular docking and dynamics simulation. ([Link])

  • Early life stress downregulates endothelin receptor expression and enhances acute stress-mediated blood pressure responses in adult rats. ([Link])

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A Senior Application Scientist's Guide to Reproducible BIG ENDOTHELIN-1 (1-39) (RAT) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating the complexities of the endothelin system in rats, the accurate and reproducible quantification of Big Endothelin-1 (1-39) (Big ET-1) is paramount. As the direct precursor to the potent vasoconstrictor Endothelin-1 (ET-1), Big ET-1 serves as a crucial biomarker for endothelial activation and dysfunction.[1] Due to its longer half-life in circulation compared to the transient nature of ET-1, measuring Big ET-1 offers a more stable and reliable window into the activity of the endothelin pathway.[1]

This guide provides an in-depth comparison of the available methodologies for quantifying rat Big ET-1, offering insights into the principles, performance, and practical considerations of each. We will delve into the nuances of experimental design and data interpretation to empower you to generate robust and reproducible findings.

The Biological Significance of Big Endothelin-1

Endothelins are a family of potent vasoactive peptides, with Endothelin-1 (ET-1) being the most prominent isoform in the cardiovascular system.[2] The synthesis of ET-1 is a tightly regulated multi-step process that begins with the transcription and translation of the preproendothelin-1 gene. This precursor is then cleaved to form the 39-amino acid prohormone, Big ET-1.[2] The final and critical step is the conversion of the biologically inactive Big ET-1 into the highly active 21-amino acid ET-1 by the action of Endothelin-Converting Enzyme (ECE).[1][2]

This enzymatic conversion is a key regulatory point in the endothelin system. Therefore, the levels of Big ET-1 can provide valuable information about the rate of ET-1 synthesis, which is often upregulated in various pathological conditions, including hypertension, heart failure, and renal disease.[1][3]

The signaling cascade initiated by ET-1 binding to its receptors, ETA and ETB, is complex and cell-type specific. Activation of these G-protein coupled receptors can lead to a variety of cellular responses, including vasoconstriction, cell proliferation, and inflammation.[4]

Visualizing the Endothelin-1 Synthesis and Signaling Pathway

To better understand the biological context of Big ET-1, the following diagrams illustrate its synthesis from preproendothelin-1 and the subsequent signaling pathway of the active ET-1 peptide.

Big_ET-1_Synthesis cluster_synthesis Big Endothelin-1 Synthesis Preproendothelin-1 Preproendothelin-1 Big ET-1 (1-39) Big ET-1 (1-39) Preproendothelin-1->Big ET-1 (1-39) Cleavage ET-1 (1-21) ET-1 (1-21) Big ET-1 (1-39)->ET-1 (1-21) Endothelin-Converting Enzyme (ECE) C-terminal fragment C-terminal fragment Big ET-1 (1-39)->C-terminal fragment

Caption: Synthesis of Endothelin-1 from its precursor, Big Endothelin-1.

ET-1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor ETB_Receptor ETB Receptor ET-1->ETB_Receptor Gq Gq ETA_Receptor->Gq ETB_Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Physiological_Response Physiological Response (e.g., Vasoconstriction) Ca2+->Physiological_Response PKC->Physiological_Response

Caption: Simplified Endothelin-1 signaling pathway.

Comparative Analysis of Quantification Methods

The choice of quantification method is critical for obtaining reliable data. The most common techniques for measuring Big ET-1 in rat samples are Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA). Western blotting can also be employed, primarily for qualitative or semi-quantitative analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For Big ET-1, sandwich ELISAs are the most common format.

Principle of Sandwich ELISA:

  • A capture antibody specific for rat Big ET-1 is pre-coated onto the wells of a microplate.

  • Standards and samples are added to the wells, and the Big ET-1 antigen binds to the capture antibody.

  • A second, detection antibody, which is also specific for Big ET-1 and is typically conjugated to an enzyme (e.g., horseradish peroxidase, HRP), is added. This antibody binds to a different epitope on the Big ET-1 molecule, forming a "sandwich".

  • A substrate for the enzyme is added, resulting in a colorimetric reaction.

  • The intensity of the color is proportional to the amount of Big ET-1 in the sample and is measured using a microplate reader.

Commercially Available Rat Big ET-1 ELISA Kits:

ManufacturerProduct Name/NumberSensitivityDetection Range (pg/mL)Sample Types
IBL America Rat Big Endothelin-1 (Big) (27167)0.69 pg/mL[2]0.78 - 100[2]Serum, EDTA-plasma, cell culture supernatants, tissue extracts[2]
Cusabio Rat Endothelin 1 (ET-1) ELISA Kit (CSB-E06979r)*0.31 pg/mL[5]1.25 - 80[5]Serum, plasma, cell lysates, tissue homogenates[5]
ELK Biotechnology Rat ET-1(Endothelin1) ELISA Kit2.63 pg/mL[6]7.82 - 500[6]Serum, plasma, tissue homogenates, cell lysates, cell culture supernatants
MyBioSource Rat Big Endothelin-1 ELISA Kit0.69 pg/mL[7]0.78 - 100[7]Plasma, Serum, Tissue Extracts, Cell Culture Supernatant[7]

*Note: The Cusabio kit is listed for ET-1 but also mentions "Cleaved into: Big endothelin-1" in its alternative names, which could be ambiguous. Researchers should carefully verify the specificity of this kit for Big ET-1.

Experimental Protocol: General Sandwich ELISA for Rat Big ET-1

The following is a generalized protocol. Always refer to the specific manufacturer's instructions provided with the kit.

ELISA_Workflow Start Start Prepare_Reagents Prepare Reagents, Standards, and Samples Start->Prepare_Reagents Add_Samples Add Standards and Samples to Pre-coated Plate Prepare_Reagents->Add_Samples Incubate_1 Incubate (e.g., 2 hours at RT) Add_Samples->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Detection_Ab Add Detection Antibody Wash_1->Add_Detection_Ab Incubate_2 Incubate (e.g., 1 hour at RT) Add_Detection_Ab->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Substrate Add Substrate Solution Wash_2->Add_Substrate Incubate_3 Incubate in the Dark (e.g., 15-30 min at RT) Add_Substrate->Incubate_3 Add_Stop_Solution Add Stop Solution Incubate_3->Add_Stop_Solution Read_Plate Read Absorbance at 450 nm Add_Stop_Solution->Read_Plate Analyze_Data Analyze Data and Calculate Big ET-1 Concentration Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Generalized workflow for a sandwich ELISA.

Advantages of ELISA:

  • High sensitivity and specificity.

  • Quantitative results.

  • High-throughput capability.

  • No radioactive materials required.

Disadvantages of ELISA:

  • Susceptible to matrix effects from complex samples like plasma.

  • Performance can vary between different commercial kits.

  • Requires careful optimization and validation.

Radioimmunoassay (RIA)

RIA is a highly sensitive in vitro assay technique used to measure concentrations of antigens by use of antibodies.

Principle of RIA:

  • A known quantity of radiolabeled Big ET-1 (e.g., with 125I) is mixed with a known amount of antibody specific for Big ET-1.

  • The sample containing an unknown quantity of unlabeled Big ET-1 is added.

  • The unlabeled ("cold") Big ET-1 from the sample competes with the radiolabeled ("hot") Big ET-1 for binding to the limited number of antibody binding sites.

  • After equilibrium is reached, the antibody-bound antigen is separated from the unbound antigen.

  • The radioactivity of the antibody-bound fraction is measured using a gamma counter.

  • The concentration of unlabeled Big ET-1 in the sample is determined by comparing the measured radioactivity with a standard curve.

A study by Löffler et al. (1992) described the development of an RIA for Big ET-1.[8] Their antibody showed very low cross-reactivity with ET-1, ET-2, and ET-3 (<0.001%), but some cross-reactivity with the C-terminal fragment of Big ET-1 (14%) and porcine Big ET-1 (0.85%).[8] This highlights the importance of antibody specificity in any immunoassay.

Experimental Protocol: General RIA for Rat Big ET-1

This is a generalized protocol and requires a laboratory licensed for handling radioactive materials.

  • Reagent Preparation: Prepare assay buffer, radiolabeled Big ET-1, specific antibody, and standards.

  • Assay Setup: In appropriate tubes, add assay buffer, standards or samples, and the specific antibody.

  • Incubation: Incubate the mixture to allow for antibody-antigen binding.

  • Addition of Radiolabeled Antigen: Add the radiolabeled Big ET-1 to each tube and incubate to allow for competitive binding.

  • Separation: Separate the antibody-bound from free antigen (e.g., using a secondary antibody and centrifugation).

  • Counting: Measure the radioactivity in the bound fraction using a gamma counter.

  • Data Analysis: Construct a standard curve and determine the concentration of Big ET-1 in the samples.

Advantages of RIA:

  • Extremely high sensitivity.

  • Can be very specific depending on the antibody used.

Disadvantages of RIA:

  • Requires handling of radioactive materials and specialized equipment.

  • Generates radioactive waste.

  • Lower throughput compared to ELISA.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. While primarily qualitative or semi-quantitative, with careful standardization, it can provide an estimation of protein levels.

Principle of Western Blotting:

  • Sample Preparation: Extract proteins from cells or tissues. For plasma, depletion of high-abundance proteins may be necessary.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for rat Big ET-1.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

  • Analysis: The presence and relative intensity of the band corresponding to the molecular weight of Big ET-1 (approximately 4.4 kDa) are analyzed.

Experimental Protocol: Western Blotting for Rat Big ET-1 in Plasma

  • Plasma Sample Preparation:

    • Collect blood in EDTA-containing tubes and centrifuge to obtain plasma.

    • To enrich for low-abundance proteins like Big ET-1, consider using a plasma protein depletion kit to remove high-abundance proteins such as albumin and IgG.

    • Determine the total protein concentration of the depleted plasma.

  • SDS-PAGE:

    • Load equal amounts of total protein for each sample onto a high-percentage (e.g., 15-20%) Tris-Glycine or Tris-Tricine polyacrylamide gel suitable for resolving small peptides.

    • Include a pre-stained protein ladder that covers the low molecular weight range.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Optimize transfer time and voltage for small proteins.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific for rat Big ET-1 overnight at 4°C. The optimal antibody dilution must be determined empirically.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

Advantages of Western Blotting:

  • Provides information about the molecular weight of the detected protein, confirming specificity.

  • Can detect post-translational modifications if appropriate antibodies are used.

Disadvantages of Western Blotting:

  • Generally less sensitive than ELISA or RIA.

  • More laborious and time-consuming.

  • Primarily semi-quantitative, requiring careful loading controls and normalization for accurate quantification.

Critical Considerations for Reproducible Results

Regardless of the chosen method, several factors are critical for ensuring the reproducibility of your Big ET-1 measurements.

  • Sample Collection and Handling: Collect blood into tubes containing EDTA to prevent coagulation and protease inhibitors to minimize protein degradation. Process the samples promptly and store plasma at -80°C. Avoid repeated freeze-thaw cycles.[1]

  • In-house Validation: It is imperative to validate any commercial kit or developed assay in your own laboratory using your specific sample matrix. This includes assessing accuracy, precision (intra- and inter-assay variability), linearity, and recovery.

  • Standard Curve: A fresh standard curve should be generated for each assay plate to ensure accurate quantification.

  • Cross-Reactivity: Be aware of the potential for cross-reactivity of the antibodies with other endothelins or related peptides. Consult the manufacturer's data sheet or perform your own cross-reactivity tests.

Conclusion and Recommendations

The quantification of Big Endothelin-1 (1-39) in rat samples is a powerful tool for investigating the endothelin system.

  • For high-throughput, quantitative studies, ELISA is the recommended method. The availability of commercial kits makes this technique accessible, though careful selection and in-house validation are essential for ensuring data quality.

  • For studies requiring the highest sensitivity, RIA is a viable, albeit more demanding, alternative.

  • Western blotting is useful for confirming the presence and molecular weight of Big ET-1 but is less suitable for precise quantification.

By understanding the principles and limitations of each method and by adhering to rigorous experimental practices, researchers can generate reproducible and reliable data, advancing our understanding of the role of Big Endothelin-1 in health and disease.

References

  • Pollock, D. M., & Opgenorth, T. J. (1991). Comparison of the hemodynamic effects of endothelin-1 and big endothelin-1 in the rat. Biochemical and Biophysical Research Communications, 179(2), 1122–1126. [Link]

  • Abdelhalim, M. A. (2006). Effects of big endothelin-1 in comparison with endothelin-1 on the microvascular blood flow velocity and diameter of rat mesentery in vivo. Microvascular Research, 72(3), 125–132. [Link]

  • Biomedica. (n.d.). Big ET1 ELISA kit (Human Big Endothelin-1). Retrieved January 23, 2026, from [Link]

  • Zhang, H., et al. (2021). Endothelin-1/Endothelin Receptor Type A-Angiopoietins/Tie-2 Pathway in Regulating the Cross Talk Between Glomerular Endothelial Cells and Podocytes in Trichloroethylene-Induced Renal Immune Injury. Frontiers in Immunology, 12, 638848. [Link]

  • Li, J., et al. (2022). Predictive Value of Plasma Big Endothelin-1 in Adverse Events of Patients With Coronary Artery Restenosis and Diabetes Mellitus: Beyond Traditional and Angiographic Risk Factors. Frontiers in Cardiovascular Medicine, 9, 846995. [Link]

  • Cusabio. (n.d.). rat Endothelin 1 (ET-1) ELISA Kit. Retrieved January 23, 2026, from [Link]

  • Löffler, B. M., Jacot-Guillarmod, H., & Maire, J. P. (1992). Concentrations and ratios of immunoreactive big-endothelin-1 and endothelin-1 in human, rat and rabbit plasma. Biochemical International, 27(5), 755–761. [Link]

  • Nakano, D., et al. (2023). Vasoprotection by Dietary Nitrate in Rats with Vitamin D3-Induced Vascular Calcification. Nutrients, 15(13), 2997. [Link]

  • ELK Biotechnology. (n.d.). Rat ET-1(Endothelin1) ELISA Kit. Retrieved January 23, 2026, from [Link]

  • R&D Systems. (n.d.). Endothelin-1 Quantikine ELISA Kit (DET100). Retrieved January 23, 2026, from [Link]

  • IBL America. (n.d.). Endothelin-1 (Big) (Rat). Retrieved January 23, 2026, from [Link]

  • Sawamura, T., et al. (1999). Endothelin-1 Inhibits Endothelin-Converting Enzyme-1 Expression in Cultured Rat Pulmonary Endothelial Cells. Circulation, 99(16), 2155–2160. [Link]

  • Takara Bio. (n.d.). Endothelin-1 (1-31) Assay Kit (L) - IBL. Retrieved January 23, 2026, from [Link]

  • Adams, B., et al. (2024). Quantifying the integrated physiological effects of endothelin-1 on cardiovascular and renal function in healthy subjects: a mathematical modeling analysis. Frontiers in Physiology, 15, 1359998. [Link]

  • IBL America. (n.d.). Endothelin-1 Assay Kit. Retrieved January 23, 2026, from [Link]

  • Sarr, E., et al. (1996). Measurement of plasma endothelin-1 in experimental hypertension and in healthy subjects. Clinical Chemistry, 42(8 Pt 1), 1208–1214. [Link]

  • Dohi, N., et al. (2021). Quantitative real-time measurement of endothelin-1-induced contraction in single non-activated hepatic stellate cells. PLoS One, 16(8), e0255993. [Link]

  • Bernier, J., et al. (2014). Western blot analysis on plasma samples from normal and germ-free... ResearchGate. [Link]

  • Immuno-Biological Laboratories Co., Ltd. (n.d.). 27167 Rat Big Endothelin-1 Assay Kit - IBL. Retrieved January 23, 2026, from [Link]

  • ELK Biotechnology. (n.d.). Goat ET-1(Endothelin1) ELISA Kit. Retrieved January 23, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.